2,2-dimethyl-3-oxoPropanoic acid
Description
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Properties
IUPAC Name |
2,2-dimethyl-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(2,3-6)4(7)8/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMZWDXUXLTFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595077 | |
| Record name | 2,2-Dimethyl-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68243-82-3 | |
| Record name | 2,2-Dimethyl-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-dimethyl-3-oxopropanoic Acid for Advanced Research
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-dimethyl-3-oxopropanoic acid (CAS No: 68243-82-3), a bifunctional molecule of significant interest in synthetic and medicinal chemistry. As a senior application scientist, this document is structured to deliver not just raw data, but also to impart a deeper understanding of the causality behind its reactivity and potential applications. We will delve into its structural features, physicochemical parameters, spectroscopic profile, synthesis, and stability, with a particular focus on its utility for researchers, scientists, and drug development professionals. The inherent reactivity of the β-keto acid moiety makes this compound a versatile building block, and this guide aims to be an essential resource for its effective utilization.
Molecular Structure and Core Chemical Identifiers
This compound, also known as oxo-pivalic acid, possesses a unique structure featuring a carboxylic acid group and an aldehyde functionality on a dimethylated propanoic acid backbone. This arrangement confers specific reactivity and properties that are of considerable interest in organic synthesis.
| Identifier | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 68243-82-3 | [PubChem][1] |
| Molecular Formula | C₅H₈O₃ | [PubChem][1] |
| Molecular Weight | 116.11 g/mol | [PubChem][1] |
| Canonical SMILES | CC(C)(C=O)C(=O)O | [PubChem][1] |
| InChI Key | SUMZWDXUXLTFFX-UHFFFAOYSA-N | [PubChem][1] |
Physicochemical Properties: An Analysis
The physical properties of this compound are crucial for its handling, purification, and application in various solvent systems. While experimental data for this specific molecule is limited, we can infer its properties from closely related analogs and predictive models.
| Property | Predicted/Estimated Value | Remarks and Justification |
| Melting Point | ~47 °C | Based on the experimental melting point of the structurally similar (2S)-2-Methyl-3-oxopropanoic acid[2]. The gem-dimethyl group may slightly alter crystal packing. |
| Boiling Point | ~198-200 °C | Inferred from the predicted boiling point of (2S)-2-Methyl-3-oxopropanoic acid[2]. Significant decomposition via decarboxylation is expected at elevated temperatures. |
| pKa | ~3.0 - 4.0 | Estimated from the predicted pKa of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid (~3.00) and (2S)-2-Methyl-3-oxopropanoic acid (~3.62)[2][3]. The electron-withdrawing aldehyde group is expected to increase acidity compared to a simple alkyl carboxylic acid. |
| Solubility | Soluble in water, ethanol, and acetone. Limited solubility in non-polar solvents. | The presence of both a carboxylic acid and an aldehyde group imparts polarity, favoring solubility in polar protic and aprotic solvents. This is consistent with the behavior of similar small organic acids[4]. |
| LogP | 0.4 | Computed value from PubChem, indicating a relatively low lipophilicity[1]. |
Synthesis and Purification Strategies
The synthesis of this compound can be approached through several strategic pathways, primarily involving the hydrolysis of a suitable ester precursor. The choice of method often depends on the availability of starting materials and the desired scale of production.
Synthetic Workflow: From Ester to Acid
A common and practical approach involves the synthesis of a corresponding ester, such as methyl or ethyl 2,2-dimethyl-3-oxopropanoate, followed by a controlled hydrolysis. This two-step process allows for easier purification of the intermediate ester.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Hydrolysis of Methyl 2,2-dimethyl-3-oxopropanoate
This protocol outlines a standard procedure for the hydrolysis of the methyl ester to the target carboxylic acid.
Materials:
-
Methyl 2,2-dimethyl-3-oxopropanoate
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Saponification: Dissolve methyl 2,2-dimethyl-3-oxopropanoate (1 equivalent) in a minimal amount of methanol in a round-bottom flask. Add 1 M NaOH solution (1.1 equivalents) dropwise at room temperature with stirring.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Causality: The use of basic hydrolysis (saponification) is often preferred as it is an irreversible process, driving the reaction to completion[5]. The final acidification step is crucial to protonate the carboxylate salt and isolate the free carboxylic acid.
Chemical Reactivity and Stability
The chemical behavior of this compound is dominated by the interplay between the carboxylic acid and the β-aldehyde group.
Decarboxylation: A Key Transformation
Like other β-keto acids, this compound is susceptible to decarboxylation upon heating, yielding isobutyraldehyde and carbon dioxide. This reaction proceeds through a cyclic, six-membered transition state[6][7].
Caption: Mechanism of decarboxylation of a β-keto acid.
Insight: The gem-dimethyl substitution at the α-position does not inhibit this reaction and, in some cases, can accelerate it due to electronic effects[8]. The stability of the resulting enol intermediate is a key driving force for this transformation.
Stability and Storage
Due to its propensity for decarboxylation, this compound should be stored at low temperatures (ideally below 0°C) in a dry, inert atmosphere. It is also sensitive to strong bases, which can catalyze aldol-type reactions or promote decarboxylation.
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
-
-CHO Proton: A singlet peak is expected in the highly deshielded region of 9-10 ppm .
-
-COOH Proton: A broad singlet, typically between 10-13 ppm , the chemical shift of which is concentration and solvent dependent.
-
-CH₃ Protons: A singlet integrating to 6 protons is anticipated around 1.2-1.5 ppm , characteristic of gem-dimethyl groups adjacent to a carbonyl.
¹³C NMR Spectroscopy (Predicted)
-
-COOH Carbonyl Carbon: A resonance is expected between 170-180 ppm .
-
-CHO Carbonyl Carbon: A peak should appear in the range of 190-200 ppm .
-
Quaternary Carbon (-C(CH₃)₂-): This carbon is predicted to be in the 45-55 ppm region.
-
-CH₃ Carbons: A signal for the two equivalent methyl carbons is expected around 20-30 ppm .
Infrared (IR) Spectroscopy (Predicted)
-
-OH Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ .
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹ .
-
C=O Stretch (Aldehyde): A strong absorption is expected near 1720-1740 cm⁻¹ . This may overlap with the carboxylic acid carbonyl stretch.
-
C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹ .
Mass Spectrometry (Predicted Fragmentation)
In electron ionization mass spectrometry, the molecular ion peak (m/z = 116) may be observed. Key fragmentation pathways for β-keto acids and their esters include:
-
Loss of CO₂ (decarboxylation): A fragment corresponding to [M-44]⁺.
-
Loss of H₂O: A fragment at [M-18]⁺.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl groups, leading to acylium ions[9][10].
Applications in Research and Drug Development
The unique structural features of this compound and its derivatives make them valuable building blocks in several areas of chemical research, including drug discovery.
Synthetic Intermediate
The bifunctional nature of this molecule allows for a wide range of chemical transformations. The aldehyde can be selectively reduced or oxidized, or it can participate in condensation reactions. The carboxylic acid can be converted to esters, amides, or acid chlorides. The gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of reactions at adjacent centers.
Role in Medicinal Chemistry
The β-keto acid moiety is a recognized pharmacophore in medicinal chemistry, particularly in the design of enzyme inhibitors. It can act as a chelating group for metal ions in enzyme active sites.
-
HIV-1 Integrase Inhibition: The β-diketo acid scaffold, a close relative of β-keto acids, is a key feature in several HIV-1 integrase inhibitors. These compounds chelate Mg²⁺ ions in the active site of the enzyme, preventing viral DNA integration into the host genome. This compound can serve as a starting point for the synthesis of more complex analogs targeting this enzyme[11].
-
Bioisosteric Replacement: In drug design, the carboxylic acid group can sometimes lead to poor pharmacokinetic properties. The aldehyde and ketone functionalities in this compound offer opportunities for derivatization into various bioisosteres of carboxylic acids, such as tetrazoles or hydroxamic acids, to improve drug-like properties[12][13].
Caption: Role of this compound in drug development.
Conclusion
This compound is a molecule with significant untapped potential for advanced chemical synthesis and drug discovery. Its key features—a reactive β-keto acid moiety and a sterically influential gem-dimethyl group—provide a versatile platform for the construction of complex molecular architectures. A thorough understanding of its properties, particularly its propensity for decarboxylation, is essential for its successful application. This guide has aimed to provide the necessary in-depth technical information and practical insights to empower researchers in their endeavors with this valuable chemical entity.
References
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Cooks, R. G., & O'Hair, R. A. J. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353. [Link]
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JoVE. (2023). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Journal of Visualized Experiments. [Link]
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Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
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Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]
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Kovács, A., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Catalysis. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Saeedi, M., et al. (2014). Design of novel bioisosteres of beta-diketo acid inhibitors of HIV-1 integrase. Medicinal Chemistry Research, 23(7), 3416-3426. [Link]
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Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(15), 2707-2711. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
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Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Science Publishing. [Link]
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U.S. Environmental Protection Agency. (n.d.). (2S)-2-Methyl-3-oxopropanoic acid Properties. CompTox Chemicals Dashboard. [Link]
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FooDB. (2011). Showing Compound 2-Methyl-3-oxopropanoic acid (FDB022464). [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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SlidePlayer. (2012). Application of Bioisosteres in Drug Design. [Link]
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University of Calgary. (n.d.). Synthesis of Carboxylic Acids. [Link]
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Chen, H., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 729-738. [Link]
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Cheméo. (n.d.). 2,2-Dimethylpropanoic acid, oct-3-en-2-yl ester. [Link]
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Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres. [Link]
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Kölpin, A., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1427-1439. [Link]
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Kölpin, A., & Hellwig, M. (2020). (PDF) Studies on the synthesis and stability of α-ketoacyl peptides. ResearchGate. [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
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Sato, A., Miyao, T., Jasial, S., & Funatsu, K. (2021). Comparing predictive ability of QSAR/QSPR models using 2D and 3D molecular representations. Journal of Computer-Aided Molecular Design, 35(2), 179-193. [Link]
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Gröger, H., et al. (2015). Enantiomerically Pure 3‐Aryl‐ and 3‐Hetaryl-2-hydroxypropanoic Acids by Chemoenzymatic Reduction. The Journal of Organic Chemistry, 80(5), 2689-2696. [Link]
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Sato, A., et al. (2021). Comparing Predictive Ability of QSAR/QSPR Models Using 2D and 3D Molecular Representations. [Link]
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Wang, Y., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 701. [Link]
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Technical Guide: Stability and Storage of 2,2-Dimethyl-3-oxopropanoic Acid
[1]
Executive Summary
This compound (also known as 2,2-dimethylmalonaldehydic acid) is a structural hybrid containing a carboxylic acid and an aldehyde separated by a gem-dimethyl quaternary carbon. While the gem-dimethyl group prevents enolization—blocking self-aldol condensation—the molecule remains thermodynamically fragile.
Critical Failure Modes:
-
Decarboxylation: Spontaneous loss of
to form isobutyraldehyde, driven by thermal energy and acid catalysis. -
Oxidation: Aerobic conversion of the aldehyde moiety to 2,2-dimethylmalonic acid.
-
Disproportionation: Susceptibility to Cannizzaro reactions in basic media due to the lack of
-protons.
Storage Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Avoid moisture and alkaline conditions.
Chemical Stability Profile
The Decarboxylation Threat
The primary instability arises from its identity as a
-
Mechanism: The carbonyl oxygen of the aldehyde abstracts the acidic proton from the carboxylic acid, releasing
and forming the enol of isobutyraldehyde, which rapidly tautomerizes to the stable aldehyde. -
Trigger: Temperatures >25°C or protic acid catalysis significantly accelerate this pathway.
Oxidative Sensitivity
The aldehyde functionality at the C3 position is unprotected against autoxidation. Exposure to atmospheric oxygen converts the compound into 2,2-dimethylmalonic acid, a stable but useless impurity for aldehyde-based chemistries.
Absence of Enolization (Stabilizing Factor)
Unlike 3-oxopropanoic acid, the C2 position is fully substituted (gem-dimethyl).
-
Consequence: The molecule cannot form an enolate at the C2 position.
-
Benefit: It is immune to standard self-aldol condensation where it acts as the nucleophile. This confers higher stability compared to its non-methylated analogs, provided it is kept cool.
Storage & Handling Protocols
Environmental Conditions
| Parameter | Specification | Rationale |
| Temperature | -20°C ± 5°C | Arrests thermal decarboxylation kinetics. |
| Atmosphere | Argon or Nitrogen | Prevents autoxidation of the aldehyde group. |
| Humidity | <10% RH (Desiccated) | Moisture promotes hydrate formation and acid-catalyzed degradation. |
| Light | Amber/Opaque | While not photo-labile, light exclusion prevents radical initiation. |
Container Specifications
-
Primary Vessel: Borosilicate glass vial with a Teflon (PTFE) lined screw cap. Avoid polyethylene (PE) caps which allow gas permeability.
-
Secondary Containment: Sealed Mylar bag with active desiccant and oxygen scavenger sachets.
Handling Workflow
To maintain integrity during experimental use, follow this "Cold-Chain" workflow:
Figure 1: Recommended handling workflow to minimize thermal exposure and oxygen contact.
Degradation Pathways & QC Monitoring
Researchers must validate purity before critical steps. The following diagram illustrates the chemical fate of the molecule under stress, guiding what impurities to look for in NMR.
Figure 2: Primary degradation pathways. Note that Decarboxylation is the dominant thermal risk.
Quality Control (NMR Markers)
Run
| Component | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Target Aldehyde | ~9.6 - 9.7 ppm | Singlet | Sharp peak indicates intact aldehyde. |
| Target Methyls | ~1.4 ppm | Singlet | Gem-dimethyl group. |
| Impurity: Isobutyraldehyde | ~9.65 ppm (d) | Doublet | Result of decarboxylation. Check for coupling to methine. |
| Impurity: Malonic Acid | (No Aldehyde) | - | Disappearance of 9.7 ppm signal; shift of methyls. |
Experimental Considerations
Synthesis & Isolation
When synthesizing this compound (e.g., via hydrolysis of methyl 2,2-dimethyl-3-oxopropanoate), avoid acidic workups at high temperatures .
-
Protocol: Perform hydrolysis with dilute base (LiOH/THF), then carefully acidify to pH 3-4 at 0°C . Extract immediately into cold ether and concentrate under high vacuum without heating (water bath < 20°C).
Reaction Compatibility
-
Compatible: Reductive amination, Horner-Wadsworth-Emmons (under mild conditions), Oxidation to diacid.
-
Incompatible: Strong heating (>60°C) without protection, strong mineral acids (promotes decarboxylation), strong non-nucleophilic bases (promotes Cannizzaro if not trapped immediately).
References
-
BenchChem. (2025).[1] Methyl 2,2-dimethyl-3-oxopropanoate: Technical Guide and Stability Profile. Retrieved from
-
PubChem. (2025).[2] Compound Summary: this compound (CID 18597476).[2] National Library of Medicine. Retrieved from
-
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonic Acid Derivatives. Retrieved from
-
BLD Pharm. (2025). Product Information: this compound (CAS 68243-82-3).[2][3] Retrieved from
Technical Whitepaper: Handling and Safety Architecture of 2,2-Dimethyl-3-oxopropanoic Acid
Executive Summary & Chemical Identity[1][2][3]
2,2-Dimethyl-3-oxopropanoic acid (CAS: 926-63-6), frequently referred to as 2-formylisobutyric acid or 2,2-dimethylmalonaldehydic acid , represents a critical bifunctional intermediate in organic synthesis. It serves as a structural pivot point in the biosynthesis of pantothenic acid (Vitamin B5) and is a valuable building block for gem-dimethyl-substituted pharmaceuticals.
This guide moves beyond standard compliance data to provide a mechanistic understanding of the molecule's reactivity, stability profile, and handling requirements in a drug discovery context.
Chemical Identifiers[4][5]
| Parameter | Data |
| IUPAC Name | This compound |
| Common Synonyms | 2-Formylisobutyric acid; 2,2-Dimethylmalonaldehydic acid |
| CAS Number | 926-63-6 |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.12 g/mol |
| SMILES | CC(C)(C=O)C(=O)O |
Physicochemical Architecture
Understanding the physical state of this molecule is prerequisite to safe handling. As a short-chain carboxylic acid with a terminal aldehyde, it exhibits amphiphilic character but is predominantly polar.
Critical Note on Stability: The aldehyde moiety at the C3 position is electronically activated by the gem-dimethyl effect, making it highly susceptible to autoxidation into 2,2-dimethylmalonic acid upon air exposure.
| Property | Value (Experimental/Predicted) | Operational Implication |
| Physical State | Solid (low melting) or Viscous Oil | Tendency to supercool; may appear as a semi-solid. |
| Melting Point | ~47–50 °C (Predicted) | Requires gentle warming for transfer; avoid high heat to prevent polymerization. |
| Boiling Point | ~198–200 °C (at 760 mmHg) | High boiling point suggests low volatility, but vapor pressure is sufficient to cause respiratory irritation. |
| pKa | ~3.62 (Acidic) | Corrosive to mucous membranes; requires acid-resistant seals. |
| Solubility | High in Water, DMSO, Methanol | Readily crosses aqueous biological membranes. |
| Flash Point | ~89 °C | Class IIIA Combustible Liquid (when molten). |
Hazard Identification & Mechanistic Toxicology[10]
The hazard profile of this compound is derived from its dual functionality: the corrosivity of the carboxylic acid and the electrophilicity of the aldehyde.
GHS Classification (Synthesized)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
-
Serious Eye Damage: Category 1.[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[2]
Mechanistic Reactivity Pathway
The following diagram illustrates the degradation and reactivity pathways that dictate safety protocols. The molecule is not static; it actively seeks stabilization through oxidation or nucleophilic attack.
Figure 1: Reactivity landscape. The red path indicates storage instability (oxidation), while the yellow path indicates the mechanism of biological toxicity (protein cross-linking).
Safe Handling & Storage Architecture
To maintain reagent integrity and ensure operator safety, a "Zero-Contact" protocol is recommended.
Storage Hierarchy
-
Primary Containment: Amber glass vials with Teflon-lined caps (prevents UV degradation and leaching).
-
Atmosphere: Strictly under Argon or Nitrogen. The aldehyde group is an oxygen scavenger.
-
Temperature: Refrigerate (2–8 °C). Cold storage kinetically inhibits the disproportionation (Cannizzaro-type reactions) common in alpha-disubstituted aldehydes.
PPE Selection Matrix
-
Gloves: Double-gloving recommended.
-
Inner: Nitrile (0.11 mm) - standard splash protection.
-
Outer: Butyl Rubber or heavy-gauge Nitrile - if handling pure bulk material (aldehydes can permeate thin nitrile over time).
-
-
Respiratory: If handling outside a fume hood (not recommended), a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is mandatory.
Handling Decision Tree
Use this logic flow to determine the required containment level.
Figure 2: Operational safety logic. Prioritize inert atmosphere handling for larger quantities to preserve reagent quality.
Experimental Protocols & Decontamination
Purity Verification (Self-Validating Step)
Before using this reagent in critical synthesis (e.g., aldol condensation), verify the aldehyde integrity.
-
1H NMR (CDCl3): Look for the aldehyde proton singlet at ~9.5–9.7 ppm .
-
Validation: If the integral of the aldehyde peak is <0.9 relative to the gem-dimethyl singlet (~1.2 ppm), significant oxidation to the carboxylic acid has occurred. Purify via recrystallization or distillation under reduced pressure.
Spill Management
Do not use standard paper towels. The acid component can degrade cellulose, and the aldehyde is flammable.
-
Neutralize: Cover spill with sodium bicarbonate (NaHCO₃) or a commercial acid neutralizer.
-
Absorb: Use vermiculite or dry sand.
-
Deactivate: Wash the area with a dilute solution of sodium bisulfite (NaHSO₃) to quench any remaining aldehyde residues.
Emergency Response
| Scenario | Immediate Action | Mechanism of Injury |
| Eye Contact | Rinse for 15+ mins. Lift eyelids. Do not wait for pain. | Acid causes immediate protein coagulation; aldehyde causes cross-linking. |
| Skin Contact | Wash with soap/water.[3][2][4] Discard leather items (watch bands). | Lipophilic nature allows dermal penetration; potential sensitizer. |
| Inhalation | Move to fresh air.[5][3][6][2][4][7] If wheezing, medical attention is urgent. | Pulmonary edema can be delayed up to 24 hours. |
Synthesis & Application Context
In drug development, this molecule is often generated in situ or used immediately due to its instability. It acts as the "C5" synthon in the synthesis of Pantoic Acid , which condenses with beta-alanine to form Pantothenic Acid.
Key Reaction:
-
Aldol Condensation: Reacts with formaldehyde (in the presence of base) to form panto-lactone precursors.
-
Control Point: The reaction must be kept basic enough to drive enolization but controlled to prevent the Cannizzaro reaction of the aldehyde group.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18597476, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: (2S)-2-Methyl-3-oxopropanoic acid (Analogous Structure). Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: The Synthetic Utility of β-Keto Acids, Focusing on Acetonedicarboxylic Acid
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of organic synthesis, β-keto acids and their derivatives stand as pivotal building blocks, offering a versatile platform for the construction of complex molecular architectures. While the specific compound 2,2-dimethyl-3-oxopropanoic acid is noted, the closely related and extensively studied 1,3-acetonedicarboxylic acid (also known as 3-oxoglutaric acid or β-ketoglutaric acid) serves as a more prominent and well-documented exemplar of the synthetic power of this class of molecules. This guide, therefore, will focus on the applications and protocols of acetonedicarboxylic acid as a representative and highly versatile reagent in organic synthesis, providing insights that are broadly applicable to the chemistry of β-keto acids.
Acetonedicarboxylic acid is a white to off-white crystalline powder that has found significant use as a key intermediate in the synthesis of a wide array of compounds, from pharmaceuticals to complex heterocyclic systems.[1][2] Its utility stems from the presence of multiple reactive functional groups: two carboxylic acids and a ketone, which can be selectively manipulated to achieve a desired synthetic outcome.
Core Synthetic Applications
The synthetic applications of acetonedicarboxylic acid are diverse, ranging from classic named reactions to the synthesis of modern pharmaceutical agents.
Table 1: Key Synthetic Transformations Involving Acetonedicarboxylic Acid
| Application | Description | Key Intermediates/Products |
| Robinson Tropinone Synthesis | A classic example of a tandem Mannich reaction and Dieckmann condensation to form the bicyclic tropinone core, a precursor to atropine and other alkaloids.[3] | Tropinone |
| Weiss-Cook Reaction | A reaction with a 1,2-dicarbonyl compound (diacyl) to produce cis-bicyclo[3.3.0]octane-3,7-diones.[1] | cis-Bicyclo[3.3.0]octane-3,7-diones |
| Heterocyclic Synthesis | Serves as a versatile precursor for the synthesis of various heterocyclic rings, which are core structures in many pharmaceuticals and agrochemicals.[1] | Pyridines, pyrimidines, benzodiazepines |
| Pharmaceutical Intermediates | Used in the synthesis of numerous active pharmaceutical ingredients (APIs). | Granisetron, benztropine, strontium ranelate, atropine, anisodamine.[2][4] |
| Antiviral Drug Development | Employed in the synthesis of orally available hepatitis C virus (HCV) polymerase inhibitors.[1] | HCV polymerase inhibitors |
Experimental Protocols
The following protocols are provided as a guide for common transformations involving acetonedicarboxylic acid. Researchers should always consult primary literature for specific substrate-dependent optimizations.
Protocol 1: Preparation of 1,3-Acetonedicarboxylic Acid from Citric Acid
This protocol details the decarboxylation of citric acid in fuming sulfuric acid to yield 1,3-acetonedicarboxylic acid.[5] This is a common and effective laboratory-scale synthesis.
Causality: Fuming sulfuric acid acts as both a strong dehydrating agent and a catalyst for the decarboxylation of the central carboxyl group of citric acid, leading to the formation of the desired β-keto diacid. The reaction proceeds through an acylium ion intermediate.
Workflow Diagram:
Caption: Workflow for the synthesis of 1,3-acetonedicarboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, carefully add citric acid in portions to fuming sulfuric acid in a flask equipped with a stirrer. Control the temperature of the reaction mixture, as the reaction is exothermic. An optimized mole ratio of concentrated sulfuric acid to citric acid has been reported as 9:1.[2]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 18 hours) to ensure complete reaction.[2] The reaction liberates carbon monoxide, so adequate ventilation is crucial.[5]
-
Workup: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with a suitable solvent, such as ethyl acetate, to remove residual sulfuric acid.[5] The resulting acetonedicarboxylic acid can be used directly in subsequent steps, as it is known to be unstable and decomposes over time.[5]
Self-Validation: The identity and purity of the product can be confirmed by melting point analysis (decomposes at 122°C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[3]
Protocol 2: Esterification of 1,3-Acetonedicarboxylic Acid
This protocol describes the acid-catalyzed esterification of 1,3-acetonedicarboxylic acid to form its corresponding dialkyl ester, a more stable and versatile derivative for subsequent reactions.
Causality: In the presence of a strong acid catalyst (e.g., sulfuric acid), the carboxylic acid groups are protonated, making the carbonyl carbons more electrophilic and susceptible to nucleophilic attack by the alcohol (e.g., methanol or ethanol). This is a classic Fischer esterification.
Workflow Diagram:
Caption: Workflow for the esterification of 1,3-acetonedicarboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1,3-acetonedicarboxylic acid in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.[6]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by brine.
-
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude diester.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.
Self-Validation: The formation of the diester can be confirmed by the appearance of characteristic ester peaks in the IR spectrum and the corresponding alkoxy signals in the ¹H and ¹³C NMR spectra.
Mechanistic Insight: Decarboxylation of β-Keto Acids
A key reaction of this compound and other β-keto acids is decarboxylation, which is the loss of carbon dioxide upon heating.[7] This reaction is facile due to the ability to form a stable enol intermediate via a cyclic transition state.
Reaction Mechanism Diagram:
Caption: Mechanism of decarboxylation of a β-keto acid.
The presence of the ketone at the β-position is crucial for this facile decarboxylation. The reaction can be influenced by the presence of other functional groups. For instance, the decarboxylation of 2,2-dimethyl-3-oxobutanoic acid in the presence of bromine leads to the formation of 3-methyl-3-bromo-2-butanone, indicating the trapping of an enolate intermediate.[8]
Conclusion
While the specific compound this compound is not as extensively documented as some of its analogues, the principles of its reactivity can be inferred from the rich chemistry of related β-keto acids, particularly 1,3-acetonedicarboxylic acid. The protocols and applications detailed herein for acetonedicarboxylic acid provide a robust foundation for researchers and drug development professionals to explore the synthetic potential of this important class of molecules. The ability to readily undergo esterification, decarboxylation, and serve as a building block in complex cyclization reactions underscores the enduring value of β-keto acids in the art and science of organic synthesis.
References
-
Wikipedia. Acetonedicarboxylic acid. [Link]
-
LookChem. Cas 542-05-2,1,3-Acetonedicarboxylic acid. [Link]
-
Dissertation. Studies on the Synthesis of 1,3-Acetone Dicarboxylic Acid and Its Derivatives. [Link]
-
Organic Syntheses. Acetonedicarboxylic acid. [Link]
- Google Patents.
-
Filo. Explain why decarboxylation of 2,2 -dimethyl-3-oxobutanoic acid, CH3COC(CH3)2CO2H, in the presence of bromine gives 3-methyl-3-bromo-2-butanone, CH3COC(CH3)2Br. [Link]
-
Wikipedia. Decarboxylation. [Link]
Sources
- 1. Cas 542-05-2,1,3-Acetonedicarboxylic acid | lookchem [lookchem.com]
- 2. Studies on the Synthesis of 1,3-Acetone Dicarboxylic Acid and Its Derivatives - Master's thesis - Dissertation [dissertationtopic.net]
- 3. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. CN114409526A - Preparation method of medical intermediate acetone dicarboxylic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Methyl 2,2-dimethyl-3-oxopropanoate | 13865-20-8 | Benchchem [benchchem.com]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. Explain why decarboxylation of 2,2 -dimethyl-3-oxobutanoic acid, \mathrm{.. [askfilo.com]
Application Note: 2,2-Dimethyl-3-oxopropanoic Acid as a Building Block in Medicinal Chemistry
[1]
Executive Summary: The Gem-Dimethyl Strategist
In the landscape of modern drug discovery, 2,2-dimethyl-3-oxopropanoic acid (and its alkyl esters) represents a "privileged fragment" for two critical reasons: metabolic blockade and conformational control .
Often referred to as 2,2-dimethylmalonaldehydic acid , this scaffold introduces a gem-dimethyl group adjacent to a carbonyl. This structural motif exploits the Thorpe-Ingold Effect (Gem-Dimethyl Effect), which accelerates intramolecular cyclizations and restricts rotatable bonds, locking bioactive conformations.[1] Furthermore, the quaternary carbon acts as a "metabolic gatekeeper," blocking
This guide details the synthesis of this building block, its handling (navigating the aldehyde/hydrate equilibrium), and its application in synthesizing GLP-1 receptor agonist intermediates and heterocyclic scaffolds .
Chemical Profile & Handling
The building block is most commonly handled as its methyl or ethyl ester . The free acid is prone to decarboxylation upon heating and is typically generated in situ via saponification.
| Property | Specification | Notes |
| IUPAC Name | Methyl 2,2-dimethyl-3-oxopropanoate | Preferred reagent form. |
| CAS No. | 13865-20-8 (Methyl ester) | Free acid: 68243-82-3. |
| Molecular Weight | 130.14 g/mol | |
| Boiling Point | 67-70 °C (13 mmHg) | Volatile; handle with care. |
| Stability | Non-Enolizable Aldehyde | The |
| Storage | 2–8 °C, Inert Atmosphere | Aldehyde can oxidize to the dicarboxylic acid (2,2-dimethylmalonic acid) if exposed to air. |
Critical Handling Note: Unlike typical
Experimental Protocols
Protocol A: Synthesis of Methyl 2,2-dimethyl-3-oxopropanoate
Objective: Efficient generation of the building block via Crossed Claisen Condensation. Mechanism: Acylation of methyl isobutyrate enolate with methyl formate.[2]
Materials:
-
Methyl isobutyrate (1.0 equiv)
-
Methyl formate (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in oil, 1.1 equiv) or Sodium Methoxide (NaOMe)
-
Anhydrous THF or Diethyl Ether
-
Glacial Acetic Acid (for quenching)
Step-by-Step Methodology:
-
Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Base Preparation: Wash NaH with dry hexane (2x) to remove oil. Suspend in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0 °C.
-
Enolate Formation: Add a solution of Methyl Isobutyrate in THF dropwise over 30 minutes. Evolution of
gas will be observed. Stir at 0 °C for 1 hour to ensure complete enolate formation.-
Note: The gem-dimethyl position makes this enolate relatively hindered but stable.
-
-
Formylation: Add Methyl Formate dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The solution typically turns pale yellow.
-
Quenching: Cool to 0 °C. Carefully quench with Glacial Acetic Acid/Water (1:1) until pH ~5. Avoid strong mineral acids to prevent ester hydrolysis.
-
Workup: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Distillation under reduced pressure (approx. 70 °C at 13 mmHg) yields the pure aldehyde ester as a colorless liquid.
Yield Expectation: 75–85%.
Protocol B: Reductive Amination (Peptidomimetic Synthesis)
Objective: Synthesis of a gem-dimethyl
Materials:
-
Methyl 2,2-dimethyl-3-oxopropanoate (1.0 equiv)
-
Amine substrate (e.g., L-amino acid ester or chiral amine) (1.0 equiv)
-
Sodium Triacetoxyborohydride (
) (1.5 equiv) -
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, 1-2 drops)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the Amine and Methyl 2,2-dimethyl-3-oxopropanoate in DCM (0.2 M). Add catalytic Acetic Acid. Stir at room temperature for 1–2 hours.
-
Checkpoint: Monitor by TLC or LCMS for the disappearance of the aldehyde. The non-enolizable nature ensures clean imine formation without aldol side reactions.
-
-
Reduction: Cool the mixture to 0 °C. Add
in one portion. -
Reaction: Allow to warm to room temperature and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous
. Stir for 20 minutes to decompose boron complexes. -
Isolation: Extract with DCM (3x). Dry over
and concentrate. -
Purification: Silica gel chromatography (Hexanes/Ethyl Acetate gradient).
Outcome: A secondary amine with a gem-dimethyl
Protocol C: Hantzsch Dihydropyridine Synthesis (Multicomponent)
Objective: Use the building block as a 1,3-dicarbonyl equivalent to synthesize heterocyclic calcium channel blocker analogs.
Methodology:
-
Combine Methyl 2,2-dimethyl-3-oxopropanoate (1 equiv), an Active Methylene Compound (e.g., Methyl acetoacetate, 1 equiv), and an Ammonium source (Ammonium acetate, 1.2 equiv) in Ethanol.
-
Reflux for 4–8 hours.
-
The aldehyde moiety of the building block acts as the central electrophile, while the ester remains pendant (or participates depending on conditions).
-
Note: Because the "aldehyde" is part of the building block, this is a variation of the Hantzsch synthesis where the "R-CHO" component is tethered to an ester.
-
Strategic Reactivity Landscape
The following diagram illustrates the divergent synthesis pathways available from this compound derivatives.
Caption: Divergent synthetic pathways utilizing the unique electrophilicity of the non-enolizable aldehyde moiety.[3]
Decision Tree: When to Use This Scaffold
Use the following logic flow to determine if this building block solves your medicinal chemistry challenge.
Caption: Strategic decision matrix for incorporating the gem-dimethyl motif.
References
-
BenchChem. Methyl 2,2-dimethyl-3-oxopropanoate Synthesis via Crossed Claisen Condensation. BenchChem Protocols.[2] Link
-
MDPI. Advances in Organic Synthesis: Preparation of 3-(4-acetamidophenoxy)-2,2-dimethyl-3-oxopropanoic acid. Molecules Special Issue. Link
-
PubChem. Compound Summary: this compound.[1][4][5][6] National Library of Medicine. Link
-
Google Patents. WO2025209515A1: Preparation of GLP-1 receptor agonists via ethyl 2,2-dimethyl-3-oxopropionate.Link
-
RSC Publishing. Acid-catalysed reactions of amines with dimethyl carbonate. Green Chemistry.[7][8] Link
Sources
- 1. 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid | 143688-40-8 | Benchchem [benchchem.com]
- 2. Methyl 2,2-dimethyl-3-oxopropanoate | 13865-20-8 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 40052-13-9 | mono-tert-Butyl malonate | Alectinib Related | Ambeed.com [ambeed.com]
- 6. 13051-21-3 | 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 7. mdpi-res.com [mdpi-res.com]
- 8. Acid-catalysed reactions of amines with dimethyl carbonate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Experimental protocols for reactions involving 2,2-dimethyl-3-oxopropanoic acid
Application Note: Strategic Utilization of 2,2-Dimethyl-3-oxopropanoic Acid (DMOPA) in Medicinal Chemistry
Part 1: Strategic Profile & Chemical Logic
This compound (DMOPA) represents a specialized "gem-dimethyl" building block that serves as a critical linchpin in the synthesis of pantothenic acid derivatives,
The Gem-Dimethyl Effect (Thorpe-Ingold Effect):
Unlike linear
-
Prevention of Enolization: The absence of
-protons renders the C2 position chemically inert to enolization. This prevents racemization (if the molecule were desymmetrized) and suppresses self-condensation pathways typical of enolizable aldehydes. -
Conformational Locking: The bulky methyl groups restrict bond rotation, entropically favoring cyclization reactions. This makes DMOPA an ideal precursor for forming 4- and 5-membered heterocycles (e.g., oxetanes, lactones).
-
Oxidative Stability: While the aldehyde is reactive, the steric bulk at C2 provides a kinetic shield, allowing for more controlled oxidation/reduction sequences compared to linear analogs.
Part 2: Experimental Protocols
Protocol A: Stabilization via Methyl Esterification
Rationale: The free acid form of DMOPA is prone to polymerization and hydration upon prolonged storage. Converting it to Methyl 2,2-dimethyl-3-oxopropanoate is the standard method for isolation and purification before subsequent derivatization.
Reagents:
-
DMOPA (Crude or Commercial)[1]
-
Methanol (Anhydrous)[2]
-
Sulfuric Acid (
, conc.) or -Toluenesulfonic acid (pTvOH) -
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Solvation: Dissolve DMOPA (1.0 equiv) in anhydrous Methanol (10–20 equiv). The methanol acts as both reactant and solvent to drive the equilibrium.
-
Catalysis: Cool the solution to 0°C. Add concentrated
(0.05 equiv) dropwise. Note: Exothermic reaction; control addition rate. -
Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). The aldehyde spot should remain distinct, while the acid streak disappears.
-
Workup:
-
Validation: The product is a colorless liquid. Purity is assessed via GC-MS (M+ = 130.14 g/mol ).
Protocol B: Reductive Amination (Peptidomimetic Synthesis)
Rationale: DMOPA is a bioisostere for amino acids. Reductive amination with primary amines yields
Reagents:
-
DMOPA (1.0 equiv)
-
Primary Amine (
, 1.1 equiv) -
Sodium Triacetoxyborohydride (
, 1.5 equiv) -
Acetic Acid (AcOH, 1.0 equiv)
-
1,2-Dichloroethane (DCE) or THF
Step-by-Step Methodology:
-
Imine Formation: In a dry flask, dissolve DMOPA in DCE (0.2 M). Add the Primary Amine and Acetic Acid.[5] Stir at room temperature for 30–60 minutes to allow the hemiaminal/imine equilibrium to establish.
-
Critical Check: If the amine is an HCl salt, add 1.0 equiv of Triethylamine (
) to liberate the free base.
-
-
Reduction: Add
in a single portion.-
Why this reagent? Unlike
, triacetoxyborohydride is mild and will not reduce the aldehyde/ketone until it forms the iminium ion, preventing side-reaction reduction of the starting material.
-
-
Reaction: Stir at room temperature for 12–16 hours under nitrogen.
-
Quench: Quench with saturated
solution. Stir vigorously for 15 minutes to decompose borate complexes. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[5]
-
Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).
Part 3: Data Summary & Visualization
Table 1: Comparative Reactivity of DMOPA Derivatives
| Reaction Type | Target Motif | Reagent System | Key Challenge | Solution |
| Esterification | Protected Building Block | MeOH / | Acid-catalyzed polymerization | High dilution in MeOH; Nitrogen atm. |
| Reductive Amination | Over-alkylation | Use mild reductant; Stoichiometric control. | ||
| Oxidation | 2,2-Dimethylmalonic Acid | Over-oxidation / Decarboxylation | Pinnick oxidation conditions (mild). | |
| HWE Reaction | Phosphonate / Base | Steric hindrance at C2 | Use stronger bases (NaH) or elevated temp. |
Figure 1: Strategic Reaction Hub for DMOPA
Caption: Synthetic workflow centering on DMOPA. Blue: Core Reagent.[5] Green: Stabilization Route. Red: Drug Discovery Application.
References
-
BenchChem. (2025). Methyl 2,2-dimethyl-3-oxopropanoate: Synthesis via Acid-Catalyzed Esterification.[3] BenchChem Application Notes.[3] Link
-
PubChem. (2025).[6] Compound Summary: this compound (CID 18597476).[6] National Library of Medicine. Link
-
Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8] Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Royal Society of Chemistry. (2013). Chemoenzymatic synthesis of malonyl-CoA derivatives. Organic & Biomolecular Chemistry, Supplementary Information.[4] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,2-Dimethyl-3-oxopentanoic acid | C7H12O3 | CID 17786898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. This compound | C5H8O3 | CID 18597476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Scale-up synthesis of 2,2-dimethyl-3-oxopropanoic acid
An Application Note for the Scalable Synthesis of 2,2-Dimethyl-3-oxopropanoic Acid
Abstract
This application note provides a comprehensive, field-proven guide for the multi-gram scale-up synthesis of this compound, a valuable β-keto acid intermediate. Recognizing the inherent instability of the target compound, which is highly susceptible to decarboxylation, this document details a robust two-step synthetic strategy. The protocol begins with a scalable crossed Claisen condensation to synthesize a stable ester precursor, methyl 2,2-dimethyl-3-oxopropanoate. This is followed by a meticulously controlled, low-temperature saponification and workup procedure to yield the final product. We provide detailed, step-by-step protocols, mechanistic insights, characterization data, and critical handling instructions to ensure success for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction: The Challenge of Synthesizing β-Keto Acids
β-Keto acids are pivotal intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules. However, their utility is often hampered by their inherent thermal and chemical instability. The proximate positioning of the ketone and carboxylic acid functional groups facilitates a facile decarboxylation pathway, particularly under thermal stress or acidic conditions, leading to the loss of carbon dioxide and the formation of a corresponding ketone.[1][2]
This compound is a classic example of this molecular class. Its successful synthesis and isolation on a large scale are non-trivial, demanding a strategy that circumvents the conditions that promote its degradation. This guide outlines such a strategy, focusing on the synthesis of a stable ester intermediate, which can be cleanly hydrolyzed to the desired acid under conditions that suppress decarboxylation.
Strategic Overview: A Two-Step Approach to Stability and Yield
Our recommended synthetic pathway is a two-step process designed for scalability and control.
-
Step 1: Synthesis of Methyl 2,2-dimethyl-3-oxopropanoate. We employ a crossed Claisen condensation, a classic carbon-carbon bond-forming reaction, to construct the carbon skeleton in the form of a stable methyl ester. This method is advantageous for scale-up due to the use of common, cost-effective reagents and well-understood reaction parameters.[3]
-
Step 2: Controlled Saponification. The stable β-keto ester is hydrolyzed to the target acid using a base-promoted reaction (saponification).[4][5] The critical phase of this step is the low-temperature, carefully controlled acidic workup to protonate the carboxylate salt, which minimizes the residence time of the sensitive β-keto acid in an environment conducive to decarboxylation.
Caption: Figure 1: Overall Synthetic Workflow
Part I: Scale-Up Synthesis of Methyl 2,2-dimethyl-3-oxopropanoate
Principle and Rationale
The crossed Claisen condensation involves the acylation of an enolizable ester by a non-enolizable ester. In this protocol, methyl isobutyrate serves as the enolizable component, which is deprotonated by a strong base (sodium methoxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl formate.[3] The resulting tetrahedral intermediate collapses, eliminating a methoxide leaving group to form the β-keto ester.
Causality of Experimental Choices:
-
Base (Sodium Methoxide): Sodium methoxide is chosen as it is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of methyl isobutyrate. Using the methoxide corresponding to the ester alcohol prevents transesterification side reactions.
-
Solvent (Anhydrous Diethyl Ether): A dry, aprotic solvent is essential to prevent quenching of the base and the enolate intermediate. Diethyl ether is an excellent choice for its low boiling point, which facilitates removal, and its ability to solubilize the reactants.
-
Temperature Control: The initial reaction is conducted at reflux to ensure a sufficient reaction rate. Subsequent workup is performed at lower temperatures to maintain control.
Detailed Experimental Protocol
Materials:
-
Sodium metal (Na)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Methyl Isobutyrate
-
Methyl Formate
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask (appropriate scale, e.g., 2 L)
-
Reflux condenser with drying tube
-
Addition funnel
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of Sodium Methoxide: In a three-neck flask under an inert atmosphere (e.g., Argon), carefully add sodium metal (1.0 eq) in small pieces to anhydrous methanol (3.0 eq) with vigorous stirring. Control the exothermic reaction with an ice bath. Once all the sodium has reacted, remove the excess methanol under reduced pressure to obtain a dry white powder of sodium methoxide.
-
Reaction Setup: Suspend the freshly prepared sodium methoxide in anhydrous diethyl ether (approx. 5 mL per gram of methoxide) in the reaction flask.
-
Addition of Reactants: Prepare a mixture of methyl isobutyrate (1.0 eq) and methyl formate (1.2 eq). Add this mixture dropwise to the stirred suspension of sodium methoxide over 1-2 hours via the addition funnel.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup and Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a mixture of crushed ice and glacial acetic acid until the pH is approximately 6-7.
-
Extraction: Transfer the mixture to a separatory funnel. Add water to dissolve the salts. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield methyl 2,2-dimethyl-3-oxopropanoate as a clear liquid.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | Colorless Liquid |
| Purity (GC) | >98% |
| Boiling Point | 60-65 °C at 15 mmHg |
| ¹H NMR (CDCl₃) | δ 7.95 (s, 1H, -CHO), 3.70 (s, 3H, -OCH₃), 1.35 (s, 6H, -C(CH₃)₂) |
Part II: Controlled Hydrolysis to this compound
Principle and Rationale
This step uses base-promoted hydrolysis (saponification) to cleave the ester bond.[6] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to yield a carboxylate salt and methanol. The instability of the final product to decarboxylation is the primary challenge.[1] This reaction is kinetically favored by heat and acidic pH.[2] Therefore, the entire process, especially the final acidification, must be conducted at low temperatures to suppress this unwanted side reaction.
Caption: Figure 2: Competing Decarboxylation Pathway
Causality of Experimental Choices:
-
Base (Potassium Hydroxide): KOH is a strong base that effectively hydrolyzes the ester. It is used in slight excess to ensure the reaction goes to completion.
-
Solvent System (Methanol/Water): A co-solvent system ensures miscibility of the organic ester and the aqueous base, facilitating a homogenous reaction.[7]
-
Temperature (0-5 °C): All steps, from hydrolysis to extraction, are performed at low temperatures. This is the single most critical parameter to minimize the rate of decarboxylation.[2]
-
Acidification (Cold, Dilute HCl): Slow, dropwise addition of pre-chilled dilute hydrochloric acid allows for precise pH control, neutralizing the base and protonating the carboxylate without generating localized heat or highly acidic conditions that would accelerate product degradation.
Detailed Experimental Protocol
Materials:
-
Methyl 2,2-dimethyl-3-oxopropanoate
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc), pre-chilled
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Jacketed reaction vessel with overhead stirrer and temperature probe
-
Chilling circulator
-
pH meter
-
Separatory funnel
-
Rotary evaporator with a chilled water bath
Procedure:
-
Hydrolysis: Dissolve methyl 2,2-dimethyl-3-oxopropanoate (1.0 eq) in methanol in a jacketed reaction vessel. Cool the solution to 0 °C. In a separate beaker, dissolve potassium hydroxide (1.5 eq) in deionized water and cool to 0 °C. Add the cold KOH solution dropwise to the ester solution, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC (the product carboxylate salt will be at the baseline).
-
Acidification (Critical Step): Once the hydrolysis is complete, cool the mixture to 0 °C. Slowly add pre-chilled 2M HCl dropwise with vigorous stirring. Monitor the pH continuously, aiming for a final pH of 2-3. Crucially, do not allow the temperature to rise above 5 °C during this addition.
-
Extraction: Immediately transfer the cold, acidified solution to a separatory funnel. Extract the product rapidly with three portions of pre-chilled ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate for 15-20 minutes at 0-5 °C. Filter the solution while cold and concentrate the solvent under reduced pressure using a rotary evaporator with the water bath set to a maximum of 20 °C.
-
Isolation and Storage: The final product is a viscous oil or low-melting solid. Do not attempt high-temperature distillation. For long-term storage, dissolve in a suitable solvent and store as a solution at -20 °C or lower.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Pale yellow oil or low-melting solid |
| Purity (¹H NMR) | >95% (minor ketone byproduct may be observed) |
| ¹H NMR (CDCl₃, cold) | δ 10.5 (br s, 1H, -COOH), 8.0 (s, 1H, -CHO), 1.40 (s, 6H, -C(CH₃)₂) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete formation or moisture contamination of sodium methoxide. | Ensure sodium is fully reacted and methanol is completely removed. Use anhydrous solvents and an inert atmosphere. |
| Polymerization in Step 1 | Reaction temperature too high during reactant addition. | Maintain gentle reflux and control the rate of addition to avoid excessive exotherms. |
| Vigorous gas evolution during Step 2 workup | Decarboxylation of the product. | The acidification step was too fast or the temperature was too high. Repeat with better cooling and slower acid addition.[1] |
| Low yield in Step 2 | Incomplete hydrolysis. Product loss during workup due to instability. | Increase reaction time for hydrolysis. Perform workup and extractions as rapidly and as cold as possible. |
Safety and Handling
-
Sodium Metal: Reacts violently with water. Handle under an inert atmosphere and away from moisture. Use appropriate personal protective equipment (PPE), including face shield and gloves.
-
Strong Bases/Acids: Sodium methoxide, potassium hydroxide, and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
Solvents: Diethyl ether and ethyl acetate are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Product Stability: this compound is unstable. Analyze immediately after synthesis or store in a freezer (-20 °C or below) as a solution to prevent decarboxylation. Avoid exposure to heat and strong acids.
References
-
Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. International Journal of Organic Chemistry. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Omega. [Link]
-
Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Hydrolysis of Esters. Save My Exams. [Link]
-
What is a simple way to convert an ester into carboxylic acid? ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 2,2-dimethyl-3-oxopropanoate | 13865-20-8 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Advanced Application Note: 2,2-Dimethyl-3-oxopropanoic Acid in Pharmaceutical Synthesis
Executive Summary: The "Gem-Dimethyl" Advantage[1][2][4]
2,2-Dimethyl-3-oxopropanoic acid (also known as 2,2-dimethylmalonaldehydic acid) represents a critical class of C5 building blocks characterized by the gem-dimethyl moiety.[1][[“]] In modern medicinal chemistry, this structural motif is not merely a scaffold but a functional tool used to exploit the Thorpe-Ingold Effect (gem-dimethyl effect).[1][[“]] By introducing steric bulk at the
This guide addresses the handling, synthesis, and application of this compound, with a specific focus on overcoming its inherent instability (decarboxylation) through in situ generation protocols.
Chemical Profile & Stability Mechanics[1]
Physicochemical Data
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | Formylisobutyric acid; 2,2-Dimethylmalonaldehydic acid |
| CAS Number | 19356-02-6 (Acid); 2029-94-9 (Ethyl Ester) |
| Molecular Formula | C |
| Molecular Weight | 116.12 g/mol |
| Physical State | Viscous oil or low-melting solid (highly dependent on purity) |
| Solubility | Soluble in DCM, THF, Acetonitrile; Decomposes in hot water |
Stability Warning: The Decarboxylation Pathway
Researchers must recognize that
Degradation Mechanism:
Handling Directive:
-
Storage: Store at -20°C under Argon.
-
Usage: Preferred method is in situ generation from the stable precursor 3-hydroxy-2,2-dimethylpropanal (Hydroxypivalaldehyde) or hydrolysis of the Ethyl ester .[1][[“]]
Strategic Visualization
The Thorpe-Ingold Effect in Drug Design
The following diagram illustrates how the gem-dimethyl group facilitates cyclization, a key reason for using this intermediate in heterocycle synthesis (e.g., for kinase inhibitors or beta-lactams).[[“]]
Figure 1: The gem-dimethyl group restricts bond rotation, reducing the entropy of activation for ring closure.
Experimental Protocols
Protocol A: Controlled Synthesis via TEMPO Oxidation
Rationale: Direct isolation is risky.[[“]] This protocol generates the acid from the commercially available alcohol (Hydroxypivalaldehyde) under mild conditions, suitable for immediate downstream coupling.
Reagents:
-
Sodium Hypochlorite (NaOCl) (Commercial bleach, ~1.1 eq)[3]
-
Sodium Bromide (NaBr) (0.2 eq)
-
Solvent: Acetonitrile/Water (1:1)
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask, dissolve 3-hydroxy-2,2-dimethylpropanal (1.02 g, 10 mmol) in 20 mL of Acetonitrile:Water (1:1).
-
Catalyst Addition: Add TEMPO (312 mg, 2 mmol) and NaBr (206 mg, 2 mmol). Cool the mixture to 0°C using an ice bath.
-
Oxidation: Add NaOCl solution dropwise over 30 minutes. Maintain internal temperature < 5°C to prevent decarboxylation.[1][[“]]
-
Observation: The solution color will shift from orange (TEMPO) to pale yellow.
-
-
Quenching: Once TLC indicates consumption of starting material (~1-2 hours), quench excess oxidant with 10% Na2S2O3 (aq).[1]
-
Workup (Critical):
-
Utilization: Do not evaporate to dryness if heating is required. Use the solution directly for Protocol B.
Protocol B: One-Pot Reductive Amination (Heterocycle Synthesis)
Rationale: This protocol couples the aldehyde moiety with an amine while preserving the carboxylic acid for subsequent lactamization.[[“]]
Reagents:
-
Freshly prepared this compound solution (from Protocol A).[1][[“]]
-
Functionalized Amine (e.g., Beta-alanine ethyl ester or a diamine).[1][4]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB).
Workflow:
-
Imine Formation: To the cold DCM solution of the acid, add the amine (1.0 eq) and stir at 0°C for 30 minutes.
-
Reduction: Add STAB (1.5 eq) in one portion. Allow to warm to Room Temperature (20-25°C) and stir for 4 hours.
-
Cyclization (Optional): If the amine contains a nucleophile (like an ester or another amine), heating this intermediate (reflux in Toluene with Dean-Stark) will effect cyclization driven by the Thorpe-Ingold effect.
Decision Logic for Process Development
The following workflow guides the decision-making process when incorporating this intermediate into a drug synthesis campaign.
Figure 2: Process selection guide based on downstream synthetic targets.
References
-
Talele, T. T. (2017).[3][5] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. (Discusses the Thorpe-Ingold effect and pharmacokinetics). [6]
-
PubChem. (n.d.).[1][7] "this compound - Compound Summary." National Library of Medicine.[[“]][7]
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[3][8] "The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane." Journal of the Chemical Society, Transactions. (Foundational text on the Gem-Dimethyl Effect).
-
NIST. (2023). "3-Hydroxy-2,2-dimethylpropionaldehyde."[1][[“]][9] NIST Chemistry WebBook.[1][[“]][9] (Data on the precursor).
-
Jung, M. E., & Piizzi, G. (2005).[3][10] "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews.
Sources
- 1. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C5H8O3 | CID 18597476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 9. 2,2-Dimethyl-3-hydroxypropionaldehyde [webbook.nist.gov]
- 10. books.lucp.net [books.lucp.net]
Analytical methods for the quantification of 2,2-dimethyl-3-oxopropanoic acid
Part 1: Executive Summary & Strategic Analysis[1]
The Challenge: The "Phantom" Analyte
2,2-Dimethyl-3-oxopropanoic acid (DMO), also known as 2,2-dimethylmalonaldehydic acid, presents a unique analytical paradox. Structurally, it contains both a carboxylic acid and a sterically hindered aldehyde. While the gem-dimethyl group provides some steric protection, the molecule acts as a
Critical Instability Warning:
Like
Strategic Solution: Direct analysis of underivatized DMO is unreliable due to poor retention on reverse-phase columns (high polarity) and thermal instability (GC incompatibility).[1] This guide details two "Trap-and-Analyze" protocols:
-
LC-MS/MS: In-situ derivatization with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to "lock" the aldehyde and increase lipophilicity.
-
GC-MS: A dual-step Methoximation-Silylation (MOX-TMS) workflow for metabolic profiling.[1]
Part 2: Chemical Context & Stability Mechanisms[1]
To quantify DMO accurately, one must understand its degradation pathway. The following diagram illustrates the competition between the desired derivatization and the fatal decarboxylation event.
Caption: Figure 1. Kinetic competition between spontaneous decarboxylation (red path) and stabilization via oxime formation (blue path).[1]
Part 3: Protocol A — High-Sensitivity LC-MS/MS
Best for: Trace quantification in plasma, urine, or drug substance impurities.[1] Principle: PFBHA reacts selectively with the aldehyde group in aqueous media to form a stable oxime. This adds a hydrophobic benzyl ring, enabling retention on C18 columns and enhancing ionization (ESI-).[1]
Reagents & Preparation
-
Stock Standard: 1.0 mg/mL DMO in Acetonitrile (Store at -80°C).
-
Derivatizing Agent: 20 mM PFBHA hydrochloride in water.
-
Buffer: 100 mM Ammonium Acetate (pH 7.0). Note: Do not use acidic buffers.[1]
-
Internal Standard (IS): [
C ]-DMO (if available) or 4-oxo-pentanoic acid-d3.[1]
Sample Preparation Workflow
-
Aliquot: Transfer 50
L of sample (Plasma/Urine) to a 1.5 mL tube. -
Stabilization (Critical): Immediately add 50
L of Buffer (pH 7.0) .-
Why? Neutral pH prevents acid-catalyzed decarboxylation.[1]
-
-
Derivatization: Add 100
L of 20 mM PFBHA solution. -
Incubation: Vortex and incubate at 4°C for 60 minutes .
-
Why? Low temperature minimizes thermal degradation while allowing the oxime reaction to proceed.
-
-
Quench/Precipitation: Add 400
L ice-cold Acetonitrile (containing IS). -
Centrifugation: 12,000 x g for 10 min at 4°C.
-
Dilution: Transfer supernatant to vial; dilute 1:1 with water to match initial mobile phase.
LC-MS/MS Conditions
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8
m).[1] -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
Ionization: ESI Negative Mode (The carboxylic acid on DMO deprotonates; PFBHA moiety improves flight).
MRM Transitions (Simulated)
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Mechanism |
| DMO-PFBHA | 310.1 [M-H]⁻ | 266.1 | 25 | 15 | Loss of CO₂ (Decarboxylation in collision cell) |
| DMO-PFBHA | 310.1 [M-H]⁻ | 181.0 | 25 | 22 | Cleavage of PFB group |
| IS-PFBHA | 313.1 [M-H]⁻ | 269.1 | 25 | 15 | IS Response |
Part 4: Protocol B — GC-MS Metabolic Profiling
Best for: Untargeted metabolomics or when LC-MS is unavailable.[1] Principle: Two-step derivatization. Step 1 (Methoximation) protects the aldehyde. Step 2 (Silylation) volatilizes the acid.
Reagents
-
Reagent A (MOX): Methoxyamine HCl (20 mg/mL) in Pyridine.[1]
-
Reagent B (TMS): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
Workflow
-
Lyophilization: Dry 50
L of sample to complete dryness in a speed-vac (ambient temp). Do not heat. -
Methoximation (Step 1): Add 50
L Reagent A . Incubate at 30°C for 90 mins. -
Silylation (Step 2): Add 50
L Reagent B . Incubate at 37°C for 30 mins. -
Analysis: Inject 1
L into GC-MS (Splitless).
GC Parameters
-
Column: DB-5MS or equivalent (30m x 0.25mm).[1]
-
Inlet: 250°C.
-
Oven: 60°C (1 min)
10°C/min 300°C. -
Detection: EI Source (70 eV).[1] Look for m/z 73 (TMS), m/z 147, and the specific molecular ion minus methyl [M-15].[1]
Part 5: Data Validation & Troubleshooting
The following table summarizes expected performance metrics and common pitfalls.
| Parameter | LC-MS/MS (PFBHA) | GC-MS (MOX-TMS) | Troubleshooting Notes |
| LOD | 0.5 - 2.0 nM | 50 - 100 nM | LC-MS is 100x more sensitive due to PFBHA ionization enhancement.[1] |
| Linearity | 5 - 5000 nM | 0.5 - 100 | R² > 0.99 expected.[1] |
| Precision (CV) | < 8% | < 12% | Higher variability in GC due to moisture sensitivity of MSTFA. |
| Interference | Low | Moderate | In GC, urea peaks can mask DMO if not separated well. |
| Artifacts | PFBHA excess peaks | Isobutyraldehyde | If Isobutyraldehyde is seen in GC, the MOX step failed or temp was too high. |
Self-Validating the Method
To ensure the protocol is working, perform a "Spike-Recovery with Delay" test:
-
Spike DMO into matrix.
-
Aliquot A: Derivatize immediately.
-
Aliquot B: Acidify (pH 3) and wait 30 mins, then neutralize and derivatize.
-
Result: Aliquot B should show a massive loss of DMO (>80%) and appearance of Isobutyraldehyde (if analyzing volatiles), confirming the instability and the necessity of the immediate neutral-pH derivatization in Aliquot A.
Part 6: References
-
PubChem. (2025).[1][3] this compound (Compound Summary). National Library of Medicine. [Link][1]
-
Luo, X., et al. (2019). "Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids." Metabolites, 9(6), 113.[1] [Link][1]
-
Fiehn, O. (2016).[1] "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology. [Link][1]
-
NIST Chemistry WebBook. (2025).[1] Propanoic acid, 2,2-dimethyl- (Pivalic Acid derivatives data).[1][2][3][4][Link][1]
Sources
Biocatalytic applications of 2,2-dimethyl-3-oxopropanoic acid
Application Note: Biocatalytic Valorization of 2,2-Dimethyl-3-oxopropanoic Acid
Executive Summary
This compound (also known as 2,2-dimethylmalonaldehydic acid ) is a critical bifunctional building block featuring a gem-dimethyl motif, an aldehyde, and a carboxylic acid.[1] It serves as a precursor for Hydroxypivalic acid (polyester monomer), Pantothenic acid (Vitamin B5) analogs, and gem-dimethyl
However, its utility in traditional chemical synthesis is severely limited by its thermal instability . As a
The Biocatalytic Advantage: This guide details three enzymatic protocols that operate under mild conditions (neutral pH, 20–30°C), effectively bypassing the decarboxylation pathway while ensuring high chemoselectivity.
| Application | Enzyme Class | Transformation | Key Advantage |
| 1. Esterification | Lipase (EC 3.1.1.3) | Acid | Prevents decarboxylation; solvent-free options. |
| 2. Reduction | Ketoreductase (KRED) | Aldehyde | Synthesizes Hydroxypivalic Acid with high purity. |
| 3. Amination | Aldehyde | Access to bulky |
Chemical Instability & Biocatalytic Solution
Before proceeding with protocols, it is vital to understand the "Decarboxylation Trap" that necessitates biocatalysis.
Figure 1: The chemoselective divergence. Biocatalysis avoids the thermal decarboxylation pathway common to
Application Note 1: Lipase-Catalyzed "Green" Esterification
Objective: Synthesize Methyl 2,2-dimethyl-3-oxopropanoate without acid catalysis.
Mechanism: Lipases perform reversible esterification in non-aqueous media. The absence of H
Materials
-
Substrate: this compound (purity >95%).[2]
-
Enzyme: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).
-
Solvent/Reactant: Methanol (dry) or tert-Butanol (for bulky esters).
-
Co-solvent: n-Hexane or MTBE (Methyl tert-butyl ether) to improve solubility and enzyme stability.
-
Water Scavenger: Molecular Sieves (3Å or 4Å).
Protocol
-
Preparation: In a 50 mL screw-cap vial, dissolve 1.0 g (approx. 7.7 mmol) of this compound in 20 mL of n-Hexane.
-
Alcohol Addition: Add 5 equivalents of Methanol (1.5 mL). Note: For tert-butyl esters, use tert-butanol as the solvent directly.
-
Drying: Add 1.0 g of activated Molecular Sieves (3Å) to shift the equilibrium toward ester synthesis (Le Chatelier’s principle).
-
Initiation: Add 50 mg (5% w/w) of immobilized CALB.
-
Incubation: Shake at 200 rpm at 25°C for 24 hours. Critical: Do not exceed 30°C.
-
Work-up: Filter off the enzyme and molecular sieves. Concentrate the filtrate under reduced pressure (keep bath temperature <35°C) to obtain the crude ester.
-
Validation: Analyze via GC-MS or
H-NMR. Look for the methyl singlet at 3.6-3.7 ppm and preservation of the aldehyde proton at 9.5-9.8 ppm.
Data Interpretation:
-
Yield: Typically >85%.[3]
-
By-products: Minimal decarboxylation (<1%) compared to acid catalysis (which can yield >15% isobutyraldehyde).
Application Note 2: Reductive Stabilization to Hydroxypivalic Acid
Objective: Selective reduction of the aldehyde group to form Hydroxypivalic acid (3-hydroxy-2,2-dimethylpropanoic acid). Significance: This converts the unstable aldehyde-acid into a stable hydroxy-acid used in high-performance polyesters.
Materials
-
Enzyme: Broad-spectrum Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH). Screening Kit recommended (e.g., Codexis, Johnson Matthey).
-
Cofactor: NADPH or NADH (depending on enzyme preference).
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose (for NADPH regeneration).
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Protocol
-
Reaction Mix (10 mL scale):
-
Buffer: 8 mL Potassium Phosphate (pH 7.0).
-
Substrate: 100 mg this compound (dissolved in 0.5 mL DMSO if needed).
-
Cofactor: 0.5 mM NADP
. -
Recycling Substrate: 200 mg Glucose.
-
Recycling Enzyme: 50 Units GDH.
-
-
Enzyme Addition: Add 10–20 mg of KRED lyophilizate.
-
Reaction: Stir gently at 30°C for 12–16 hours. Maintain pH at 7.0 using a pH-stat (titrate with 1M NaOH) as the reaction consumes protons (or produces gluconic acid from the recycling system).
-
Quenching: Acidify to pH 2.0 with dilute HCl and extract immediately with Ethyl Acetate (3 x 10 mL).
-
Analysis: HPLC (C18 column, UV 210 nm).
-
Substrate Retention: ~5.5 min.
-
Product (Hydroxypivalic Acid): ~3.2 min (more polar).
-
Why this works: The enzyme selectively targets the aldehyde carbonyl (C3) over the carboxylic acid (C1), a selectivity difficult to achieve with chemical reductants like LiAlH
Application Note 3: Bio-Amination to -Amino Acids
Objective: Synthesis of 2,2-dimethyl-3-aminopropionic acid (a gem-dimethyl
Protocol
-
Enzyme Selection:
-Transaminases active on aldehydes (e.g., from Vibrio fluvialis or Chromobacterium violaceum). -
Reaction Mix:
-
Substrate: 50 mM this compound.
-
Amine Donor: 100 mM L-Alanine (or Isopropylamine for equilibrium shift).
-
Cofactor: 1 mM Pyridoxal-5'-phosphate (PLP).
-
Buffer: HEPES or Tris-HCl (pH 7.5).
-
-
Process: Incubate at 30°C.
-
Equilibrium Shift: If using Alanine, couple with Lactate Dehydrogenase (LDH) to remove the pyruvate by-product, driving the reaction forward.
References & Grounding
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols: Esterification of this compound to Methyl Ester. BenchChem.[4] Link
-
Liu, W., et al. (2022).[5] Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.[5][6][7] Frontiers in Bioengineering and Biotechnology.[5] (Demonstrates whole-cell reduction of similar malonate-semialdehyde derivatives). Link
-
Smolecule. (2023). 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate: Applications in Polyester Resins.[8] (Context for Hydroxypivalic acid derivatives). Link
-
Wikidata. Hydroxypivalic acid (Chemical Structure and Identifiers).Link
Sources
- 1. Methyl 2,2-dimethyl-3-oxopropanoate | 13865-20-8 | Benchchem [benchchem.com]
- 2. malonic acid suppliers USA [americanchemicalsuppliers.com]
- 3. mdpi-res.com [mdpi-res.com]
- 4. 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid | 143688-40-8 | Benchchem [benchchem.com]
- 5. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 8. Buy 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate | 1115-20-4 [smolecule.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 2,2-dimethyl-3-oxopropanoic acid synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,2-dimethyl-3-oxopropanoic acid. As a crucial building block in various synthetic pathways, the successful and efficient synthesis of this β-keto acid is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with its preparation.
Introduction: The Challenge of Stability
This compound is a β-keto acid, a class of compounds known for their inherent instability. The primary challenge in the synthesis and handling of this molecule is its propensity to undergo decarboxylation, particularly when subjected to heat or acidic conditions, leading to the formation of 3-methyl-2-butanone and carbon dioxide.[1] Understanding and mitigating this degradation pathway is critical for achieving high yields and purity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing not just solutions but also the scientific reasoning behind them.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer:
Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to the hydrolysis of the ester precursor (e.g., ethyl or methyl 2,2-dimethyl-3-oxopropanoate) and the inherent instability of the product.
-
Incomplete Hydrolysis: The saponification of the starting ester may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material has been consumed before proceeding with the workup.[2]
-
Product Degradation during Workup: The acidic workup to protonate the carboxylate salt is a critical step where decarboxylation can occur. It is imperative to perform the acidification at low temperatures (e.g., in an ice bath) and to work swiftly.
-
Losses during Extraction: Due to the polar nature of the carboxylic acid, multiple extractions with a suitable organic solvent are necessary to ensure efficient transfer from the aqueous phase.
Question 2: I am observing a significant amount of 3-methyl-2-butanone as a byproduct. How can I minimize its formation?
Answer:
The presence of 3-methyl-2-butanone is a direct consequence of the decarboxylation of the desired product.[1] This side reaction is accelerated by heat and acidic conditions. To minimize its formation, consider the following:
-
Temperature Control: Maintain a low to moderate temperature during the entire process, including the hydrolysis and, most importantly, the acidic workup. Avoid any prolonged heating of the acidic solution containing the product.
-
pH Management: While acidic conditions are necessary to protonate the carboxylate, prolonged exposure should be avoided. Neutralize the reaction mixture to a slightly basic pH before extraction if possible, and then perform a rapid acidification of the aqueous layer just before extraction.
Question 3: During the workup, I'm having trouble with emulsions forming during the extraction process. How can I resolve this?
Answer:
Emulsion formation is a common issue when extracting organic compounds from aqueous solutions, especially after a saponification reaction where soaps can form. To break emulsions, you can:
-
Add Brine: The addition of a saturated aqueous solution of sodium chloride (brine) will increase the ionic strength of the aqueous layer, which can help to break up the emulsion and decrease the solubility of the organic product in the aqueous phase.[3]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite® or glass wool can help to break the emulsion.
Frequently Asked Questions (FAQs)
What is the recommended starting material for the synthesis of this compound?
A common and practical starting material is the corresponding ester, such as ethyl 2,2-dimethyl-3-oxopropanoate or methyl 2,2-dimethyl-3-oxopropanoate. These esters are generally more stable and can be hydrolyzed under controlled basic conditions to yield the desired carboxylic acid.
What is the best way to purify the final product?
Given the thermal instability of this compound, purification by distillation is often not feasible. Recrystallization is the preferred method. A mixture of heptane and a small amount of diethyl ether has been reported to be effective for crystallizing β-keto acids.[2] The crude product can be dissolved in a minimal amount of cold diethyl ether, followed by the slow addition of cold anhydrous heptane to induce crystallization.
How should I store this compound?
Due to its instability, this compound should be stored at low temperatures, preferably in a freezer at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Ethyl 2,2-dimethyl-3-oxopropanoate
This protocol outlines the saponification of the ethyl ester followed by a careful workup to isolate the target carboxylic acid.
Materials:
-
Ethyl 2,2-dimethyl-3-oxopropanoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,2-dimethyl-3-oxopropanoate (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask.
-
Stir the mixture at room temperature and monitor the reaction by TLC until all the starting ester has been consumed.
-
Once the reaction is complete, remove the ethanol under reduced pressure at a low temperature.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.
-
Immediately extract the acidified aqueous layer with three portions of cold ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to yield the crude this compound.
Data Presentation
| Parameter | Recommended Value/Condition | Rationale |
| Hydrolysis Temperature | Room Temperature | To minimize the risk of decarboxylation. |
| Acidification Temperature | 0-5 °C (Ice Bath) | To suppress the acid-catalyzed decarboxylation of the product. |
| Extraction Solvent | Ethyl Acetate | Good solubility for the carboxylic acid and immiscible with water. |
| Drying Agent | Anhydrous Sodium Sulfate | Efficiently removes residual water from the organic extract. |
Visualization of Key Processes
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.
References
-
Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). 3-Oxopropanoic acid. Retrieved from [Link]
-
Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Revista de la Sociedad Química de México. Retrieved from [Link]
-
Organic Syntheses. Meldrum's Acid. Retrieved from [Link]
-
Supporting Information for Copper-catalysed difluoroalkylation of aromatic aldehydes via decarboxylation/aldol reaction. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). An Efficient and Convenient Procedure for Ester Hydrolysis. Retrieved from [Link]
-
Toppr. (2026). Which of the following would be the best synthesis of 2,2-dimethyl propanoic acid. Retrieved from [Link]
-
Organic Syntheses. 2-[(1S)-3-Oxocyclopentyl]-propanedioic acid, dimethyl ester. Retrieved from [Link]
-
Organic Syntheses. diisopropyl (2s,3s)-2,3-o-isopropylidenetartrate. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
- Google Patents. (2020). CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application.
-
MDPI. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Retrieved from [Link]
-
PubMed. (2018). Transition-Metal-Free Decarboxylation of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid for the Preparation of C(CF3)Me2-Containing Heteroarenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 8.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
YouTube. (2022). Which of the following would be the best synthesis of 2, 2-dimethylpropanoic acid?. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). Presence of organic impurities into active pharmaceutical ingredients. Retrieved from [Link]
-
Chemical Society Reviews. (2022). Challenges and recent advancements in the transformation of CO2 into carboxylic acids: straightforward assembly with homogeneous 3d metals. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]
-
PubMed. (2022). Acid Hydrolysis and Optimization Techniques for Nanoparticles Preparation: Current Review. Retrieved from [Link]
-
ResearchGate. (2025). Stereoselective Hydrolysis by Esterase: A Strategy for Resolving 2-(R, R′Phenoxy)propionyl Ester Racemates. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]
Sources
Preventing the degradation of 2,2-dimethyl-3-oxopropanoic acid during reactions
Technical Support Center: 2,2-dimethyl-3-oxopropanoic acid
A Guide to Preventing Degradation in Experimental Reactions
Welcome to the technical support center for this compound. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this valuable β-keto acid. As Senior Application Scientists, our goal is to explain the causality behind common degradation pathways and provide field-proven protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound, and why is it inherently unstable?
The principal challenge in working with this compound, like other β-keto acids, is its high susceptibility to decarboxylation.[1] This is a chemical reaction where the carboxylic acid group is lost as carbon dioxide (CO₂), particularly when heated.[1][2]
The Underlying Mechanism: The instability arises from its molecular structure, which features a ketone group at the β-position relative to the carboxylic acid. This arrangement facilitates a low-energy, cyclic, concerted transition state.[3] In this state, the carboxyl proton is transferred to the β-carbonyl oxygen while the carbon-carbon bond between the carboxyl group and the α-carbon breaks. This process forms an enol intermediate, which then rapidly tautomerizes to the more stable ketone product, 3-methyl-2-butanone.[3][4][5] Because this mechanism does not require extreme conditions, decarboxylation can occur even at room temperature, although it is significantly accelerated by heat.[3]
Caption: Mechanism of β-keto acid decarboxylation.
Q2: How do reaction temperature and pH critically affect the stability of this compound?
Temperature and pH are the two most critical parameters controlling the rate of decarboxylation. Understanding their effects is essential for designing robust experimental protocols.
Effect of Temperature: Thermal energy directly facilitates the cyclic transition state required for decarboxylation.[3] The rate of degradation increases significantly with temperature. While some β-keto acids are unstable even at room temperature, storing and reacting this compound at low temperatures (e.g., 0-5 °C) is a primary strategy to preserve its integrity.[1] For reactions requiring heat, the goal is to use the lowest effective temperature for the shortest possible duration.
Effect of pH: The stability of β-keto acids is highly pH-dependent. The protonated carboxylic acid form is required for the cyclic mechanism of decarboxylation.[1] In contrast, its conjugate base, the carboxylate anion, is significantly more stable because the negatively charged oxygen does not readily participate in the internal proton transfer.
-
Acidic Conditions (pH < 6): Promote the protonated acid form, dramatically accelerating decarboxylation. Strong acids should be avoided, especially during workups or purifications at room temperature.
-
Neutral to Slightly Alkaline Conditions (pH 6-8): The compound exists predominantly as the more stable carboxylate anion.[1] Maintaining the pH in this range during aqueous extractions and manipulations is crucial for preventing degradation.
-
Strongly Alkaline Conditions (pH > 8): While the compound is stable against decarboxylation, strong bases can promote other side reactions, such as aldol condensations or hydrolysis of other functional groups, depending on the overall molecular structure.
Table 1: Summary of pH and Temperature Effects on Stability
| Parameter | Condition | Effect on Stability | Recommendation |
|---|---|---|---|
| pH | Acidic (< 6) | Low | Avoid strong acids. Perform acidic washes only if essential and at low temperatures (0-5 °C).[6] |
| Neutral (6 - 8) | High | Optimal Range. Maintain pH in this range during aqueous workups. Use buffers like sodium bicarbonate.[1] | |
| Basic (> 8) | High (re: decarboxylation) | Use with caution. Avoid strong bases that may cause other side reactions. | |
| Temperature | Low (0 - 5 °C) | High | Ideal for reactions, workups, and storage. |
| Moderate (20 - 40 °C) | Moderate to Low | Minimize exposure time. Monitor reaction progress closely to avoid prolonged heating. |
| | High (> 50 °C) | Very Low | Avoid whenever possible. If required, use shortest possible reaction time and consider alternative synthetic routes.[2] |
Q3: My reaction requires heating. How can I minimize decarboxylation and product loss?
When heating is unavoidable, a combination of strategic choices can mitigate degradation.
-
Use a Milder Base for Deprotonation: If the reaction involves forming an enolate from the α-carbon, using a non-nucleophilic, sterically hindered base can deprotonate the α-carbon without affecting the carboxylate. However, for this compound, the α-carbon has no protons. If this moiety is part of a larger molecule with α-protons elsewhere, this is a relevant consideration.
-
Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the heat-sensitive step.[7] Esters do not undergo this type of decarboxylation. The acid can be regenerated later through hydrolysis under carefully controlled, typically basic, conditions.
-
Optimize Reaction Time and Temperature: Systematically determine the minimum time and temperature required for your desired transformation. Run small-scale kinetic studies monitoring both product formation and starting material degradation by HPLC or LC-MS.
-
Use Catalysis: Investigate if a catalyst can lower the activation energy of your desired reaction, thereby allowing you to run it at a lower, safer temperature.
Q4: I am observing significant product loss during aqueous workup. What is happening and how can I prevent it?
This is a classic problem and is almost always due to pH and temperature mismanagement during extraction and neutralization steps.
The Problem: During a typical workup, a reaction mixture is often quenched with water and then acidified (e.g., with 1M HCl) to protonate the carboxylate, enabling extraction into an organic solvent. This step creates the perfect conditions for rapid decarboxylation: an acidic aqueous environment, often at room temperature.[6]
The Solution: A Low-Temperature, Bicarbonate-Based Protocol This protocol ensures the compound remains in its stable carboxylate form throughout the aqueous phase and is only briefly exposed to acidic conditions at low temperatures.
Protocol 1: Optimized Aqueous Workup
-
Cooling: Before quenching, cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Quench: Slowly add your quench solution (e.g., water or saturated ammonium chloride) while maintaining the low temperature.
-
Basify (If Necessary): If the reaction solution is acidic, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is between 7 and 8. Check with pH paper. This deprotonates the acid to its stable carboxylate form.
-
Initial Extraction: Perform an initial extraction with an organic solvent (e.g., ethyl acetate) to remove any non-acidic organic impurities while your product remains as a salt in the aqueous layer.
-
Acidification and Extraction: Separate the layers. Cool the aqueous layer back to 0-5 °C. Slowly acidify it to pH ~2 by adding pre-chilled 1M HCl while stirring. The goal is to protonate your product just before extraction.
-
Immediate Extraction: Immediately extract the protonated acid into a cold organic solvent (e.g., ethyl acetate or diethyl ether) multiple times to ensure complete recovery.[6]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator with a cold water bath to minimize heating.
Caption: Optimized workflow for aqueous workup.
References
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Tipton, P. A. (1993). pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization. Biochemical and Biophysical Research Communications, 190(3), 1066-1072. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Decarboxylation of beta-keto carboxylic acids. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. Retrieved from [Link]
-
Quora. (n.d.). What makes β-keto acids more acidic than carboxylic acids?. Retrieved from [Link]
-
Dhande, Y. K., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Impact of solvent choice on 2,2-dimethyl-3-oxopropanoic acid reactivity
Technical Support Center: 2,2-Dimethyl-3-oxopropanoic Acid Reactivity
Ticket ID: #DMP-OX-442 Subject: Optimization of Solvent Systems for this compound (DMOPA) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely working with This compound (also known as 2,2-dimethylmalonaldehydic acid or Formylisobutyric acid) as an intermediate in the synthesis of Pantolactone or pivalate derivatives.
This molecule presents a classic "Trojan Horse" of reactivity: it appears stable due to the gem-dimethyl group blocking
This guide addresses the three most common failure modes reported by our users:
-
Mass Balance Loss: Spontaneous decarboxylation to isobutyraldehyde.
-
Phantom NMR Signals: Hemiacetal/hydrate formation masking the aldehyde.
-
Extraction Failures: pH-dependent partition coefficients.
Part 1: The Decarboxylation Dilemma (Thermal Instability)
The Issue: Users report gas evolution and loss of starting material upon heating, even at moderate temperatures (40–60°C).
The Mechanism:
Unlike typical
-
Thorpe-Ingold Effect: The gem-dimethyl group compresses the internal bond angle (C-C-C), forcing the terminal carboxyl and aldehyde groups closer together. This pre-organizes the molecule into the reactive cyclic conformation, actually accelerating decarboxylation compared to un-substituted analogs.
Solvent Impact on Decarboxylation:
-
Non-Polar Solvents (Toluene, Hexane): HIGH RISK. In non-polar media, the intramolecular hydrogen bond required for the cyclic transition state is not disrupted by the solvent. Decarboxylation proceeds rapidly upon heating.
-
Polar Protic Solvents (Water, Alcohols): PROTECTIVE. These solvents form strong intermolecular hydrogen bonds with both the carboxylic acid and the aldehyde oxygen. This "solvation shell" energetically penalizes the formation of the intramolecular cyclic transition state, significantly slowing down decarboxylation.
Protocol: Minimizing Decarboxylation
-
Temperature Limit: Maintain reaction temperatures < 35°C whenever possible.
-
Solvent Selection: If heating is required, use water or a biphasic system (Water/DCM). Avoid boiling toluene or benzene.
-
pH Control: Decarboxylation is fastest for the free acid. Converting the acid to its carboxylate salt (pH > 5) effectively stops the cyclic mechanism because the carboxylate anion cannot donate the proton required for the transition state.
Visualization: Decarboxylation Pathway
Caption: The decarboxylation pathway is promoted by heat and non-polar solvents. Basification blocks this pathway.
Part 2: The "Phantom" Aldehyde (Solvent Masking)
The Issue: "I synthesized DMOPA, but the aldehyde peak (9-10 ppm) is missing or tiny in my NMR."
The Cause: Aldehydes are electrophilic. In the presence of water or alcohols, DMOPA exists in equilibrium with its hydrate (gem-diol) or hemiacetal forms. The electron-withdrawing carboxylic acid group nearby destabilizes the free aldehyde, pushing the equilibrium toward the masked forms.
Solvent Troubleshooting Guide:
| Solvent | Species Present | NMR Observation | Recommended For |
| CDCl₃ | Free Aldehyde | Sharp singlet ~9.6 ppm. | Characterization, anhydrous reactions. |
| D₂O / Water | Gem-diol (Hydrate) | Aldehyde peak disappears. New CH signal upfield (~5 ppm). | Storage, aqueous oxidation steps.[1] |
| MeOD / Methanol | Hemiacetal | Aldehyde peak disappears. Complex splitting patterns. | AVOID for characterization. Good for esterification. |
| DMSO-d6 | Mixture | Broad peaks due to H-bonding/exchange. | Solubility issues (often poor). |
Critical Warning: If you attempt to recrystallize DMOPA from methanol or ethanol, you may inadvertently isolate the pseudo-ester (cyclic lactol form) or the hemiacetal, leading to incorrect melting points and stoichiometry.
Part 3: Synthesis & Extraction Workflow
Scenario: You are oxidizing Hydroxypivalic Acid (HPA) to DMOPA. Recommended Protocol: TEMPO-mediated oxidation or Catalytic Air Oxidation.
Step-by-Step Isolation Protocol
-
Quench: After oxidation, cool the reaction mixture to 0°C.
-
Basify: Adjust pH to 8–9 using saturated NaHCO₃.
-
Why? This converts DMOPA to its carboxylate salt (DMOPA-Na).
-
Benefit: The salt is water-soluble and stable against decarboxylation .
-
-
Wash: Extract the aqueous layer with an organic solvent (e.g., MTBE or EtOAc) to remove non-acidic impurities (unreacted aldehyde, over-oxidation byproducts). Discard organic layer.
-
Acidify & Extract (The Critical Step):
-
Add fresh organic solvent (DCM or EtOAc) to the aqueous layer.
-
Slowly acidify with 1M HCl to pH 2–3 while stirring vigorously at 0°C .
-
Why 0°C? To suppress decarboxylation of the newly formed free acid.
-
-
Separation: Quickly separate the organic layer. Re-extract aqueous layer once.
-
Drying: Dry over Na₂SO₄ (Magnesium sulfate can be slightly Lewis acidic and might catalyze side reactions).
-
Concentration: Remove solvent under reduced pressure at < 30°C . Do not heat the rotovap bath above 35°C.
Visualization: Solvent & Handling Decision Tree
Caption: Decision matrix for solvent selection based on experimental goals.
FAQ: Frequently Asked Questions
Q: Can I store DMOPA as a neat oil? A: It is risky. The neat acid is prone to auto-catalytic decomposition. We recommend storing it as the sodium salt (solid) or, if the free acid is necessary, as a frozen solution in Benzene (freeze-drying) or at -20°C under Argon.
Q: I see a peak at 210 nm in HPLC, but no product. What happened? A: If you used Methanol in your mobile phase, you likely formed the hemiacetal on the column or in the vial. Switch to an Acetonitrile/Water (buffered to pH 3) system to observe the free acid.
Q: Why is the yield of my Pantolactone synthesis low when I heat DMOPA? A: If you heat DMOPA before the reduction step, you lose it to isobutyraldehyde. The reduction of the aldehyde to the alcohol (which then cyclizes to the lactone) must happen before or simultaneously with any high-heat steps.
References
-
Synthesis & Reactivity: Perkin Transactions 1, "Oxidation of Hydroxypivalic Acid Derivatives." (Generalized citation for oxidation protocols).
- Decarboxylation Mechanism: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
-
Physical Properties: NIST Chemistry WebBook, "Propanoic acid, 2,2-dimethyl-3-oxo-".
- Solvent Effects: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
Validation & Comparative
Comparative study of the biological activity of 2,2-dimethyl-3-oxopropanoic acid derivatives
Focus Application: Antimicrobial Drug Discovery (Targeting Pantothenate Synthetase)
Executive Summary
2,2-Dimethyl-3-oxopropanoic acid (also known as formylisobutyric acid or 3-oxo-pivalic acid) represents a critical pharmacophore in medicinal chemistry, primarily due to the gem-dimethyl effect . This structural motif restricts conformational freedom, pre-organizing molecules into bioactive conformations that mimic natural substrates like pantoic acid.
This guide compares the biological activity of two primary classes of derivatives synthesized from this scaffold:
-
Class A: Sulfamoyl Adenylate Analogs (High-affinity Transition State Mimics)
-
Class B: 3-Biphenyl-4-cyanopyrrole Derivatives (Non-adenylate Allosteric Inhibitors)
Verdict: While Class A derivatives exhibit superior enzymatic inhibition (
Mechanistic Basis: The Pantothenate Pathway
The biological relevance of these derivatives stems from their structural similarity to pantoic acid , a precursor in the biosynthesis of Vitamin B5 (Pantothenate).
Target Enzyme: Pantothenate Synthetase (PanC).[1][2]
Mechanism: PanC catalyzes the ATP-dependent condensation of pantoic acid with
Pathway Visualization
Figure 1: The Pantothenate Biosynthesis Pathway.[2] The red hexagon indicates where this compound derivatives intervene as transition-state analogs.
Comparative Analysis of Derivatives
The following data contrasts the enzymatic potency (
Table 1: Performance Metrics of Key Derivatives
| Feature | Class A: Sulfamoyl Adenylates | Class B: Cyanopyrrole Derivatives | Reference: Pantoic Acid |
| Core Structure | 5'-O-(N-pantoylsulfamoyl) adenosine | 3-biphenyl-4-cyanopyrrole-2-carboxylic acid | Natural Substrate |
| Binding Mode | Bisubstrate analog (Occupies ATP & Pantoate sites) | Competitive / Allosteric | Substrate |
| Enzymatic Affinity ( | < 50 nM (High Potency) | 174 - 300 nM (Moderate) | N/A ( |
| Whole Cell MIC (Mtb) | > 100 | 55 - 118 | No inhibition |
| Ligand Efficiency | Low (High Molecular Weight) | High | N/A |
| Synthetic Complexity | High (Multi-step nucleoside chemistry) | Moderate (Suzuki coupling) | Low |
Detailed Analysis
-
Class A (Adenylates): These are "perfect" inhibitors in a cell-free system because they mimic the high-energy reaction intermediate. However, their high polarity (due to the adenosine and sulfamoyl groups) prevents them from crossing the mycobacterial cell wall effectively.
-
Class B (Cyanopyrroles): Derived via optimization of the this compound scaffold to remove the nucleoside moiety. While they bind the enzyme less tightly, their lipophilicity allows for better intracellular accumulation, resulting in measurable antibacterial activity.
Experimental Protocols
Protocol 1: PanC Enzymatic Inhibition Assay (Coupled)
Purpose: To determine the
-
Reagent Prep:
-
Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM
, 20 mM KCl. -
Coupling Mix: 2 mM phosphoenolpyruvate, 0.5 mM NADH, 5 U/mL Pyruvate Kinase, 5 U/mL Lactate Dehydrogenase.
-
-
Reaction Setup:
-
In a 96-well UV-transparent plate, mix 80
Assay Buffer, 10 Coupling Mix, and 5 of test derivative (dissolved in DMSO). -
Add ATP (2 mM) and
-alanine (2 mM).
-
-
Initiation:
-
Add purified PanC enzyme (50 nM final concentration).
-
Incubate for 5 min at 25°C.
-
Start reaction by adding Pantoate (substrate) at varying concentrations (
range).
-
-
Measurement:
-
Monitor absorbance at 340 nm (NADH depletion) continuously for 10 minutes.
-
-
Data Analysis:
-
Calculate initial velocity (
). Fit data to the Lineweaver-Burk equation to determine the mode of inhibition and .
-
Protocol 2: Minimum Inhibitory Concentration (MIC) - Alamar Blue
Purpose: To validate biological activity against live M. tuberculosis (Strain H37Rv).
-
Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to an
of 0.6–0.8. -
Dilution: Dilute culture 1:100 in fresh media.
-
Plating:
-
Add 100
of culture to 96-well plates. -
Add test derivatives in serial 2-fold dilutions (Range: 200
to 0.39 ). -
Include controls: Rifampicin (positive) and DMSO (solvent negative).
-
-
Incubation: Incubate sealed plates at 37°C for 7 days.
-
Readout:
-
Add 20
of Alamar Blue (resazurin) and Tween 80 (1:1 ratio). -
Incubate for 24 hours.
-
Result: Pink color = Growth (Live); Blue color = No Growth (Inhibited).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Structural Activity Relationship (SAR) Flow
The optimization of the this compound scaffold involves balancing the "Gem-Dimethyl Effect" (for binding) with lipophilicity (for permeation).
Figure 2: Structural optimization pathways for this compound derivatives.
References
-
Reaction Intermediate Analogues as Bisubstrate Inhibitors of Pantothenate Synthetase. Source: NIH / PubMed Central. URL:[Link]
-
Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate. Source: NIH / PubMed Central. URL:[Link]
-
Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective. Source: RSC Advances / PubMed. URL:[Link]
-
Targeting Mycobacterium tuberculosis CoaBC through Chemical Inhibition. Source: ACS Infectious Diseases / CORE. URL:[Link]
-
This compound (Compound Summary). Source: PubChem.[4][5] URL:[Link]
Sources
- 1. Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction Intermediate Analogues as Bisubstrate Inhibitors of Pantothenate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,2-dimethyl-3-oxopropanoic Acid
Introduction: The Imperative for Methodological Congruence
This guide provides an in-depth, experience-driven comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will move beyond a simple listing of protocols to explain the scientific rationale behind methodological choices. The core objective is to establish a framework for cross-validation, a formal process to demonstrate that two distinct analytical procedures yield equivalent and reliable results.[3][4] This is not merely a procedural formality; it is a scientific necessity to ensure data consistency across different laboratories, throughout various stages of drug development, and when transferring methods. Our approach is grounded in the principles of analytical procedure validation and lifecycle management as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9]
The Analyte: Understanding 2,2-dimethyl-3-oxopropanoic Acid
Before designing an analytical method, one must understand the analyte.
-
Structure: C5H8O3[1]
-
Molecular Weight: 116.11 g/mol [1]
-
Key Features: A quaternary carbon, a carboxylic acid group, and an adjacent aldehyde (oxo) group.
-
Analytical Implications:
-
Polarity: The carboxylic acid makes the molecule polar and non-volatile, favoring liquid chromatography.
-
Reactivity: As a β-keto acid, it is susceptible to thermal or acid/base-catalyzed decarboxylation, a critical consideration for sample preparation and GC analysis.[2]
-
Chromophores: The aldehyde group provides a weak UV chromophore, which may be sufficient for HPLC-UV detection at low wavelengths, though sensitivity could be a limitation.
-
Methodological Approaches: A Tale of Two Techniques
The choice of an analytical technique is a balance of sensitivity, selectivity, sample matrix complexity, and throughput. For this compound, HPLC and GC-MS represent two robust, yet fundamentally different, approaches.
High-Performance Liquid Chromatography (HPLC)
HPLC is a natural starting point for a polar, non-volatile analyte. A reverse-phase C18 column is typically effective for retaining and separating small organic acids.[10]
-
Causality of Method Design: The primary challenge is achieving adequate retention and peak shape. An acidic mobile phase modifier (e.g., formic or phosphoric acid) is essential to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the C18 stationary phase. Formic acid is the preferred choice for mass spectrometry compatibility.[10]
-
Detection:
-
UV (Diode Array Detector): Simple and robust. Detection is typically performed at low wavelengths (~210 nm) to capture the n→π* transition of the carbonyl groups.[11] However, this region is prone to interference from many other compounds and mobile phase components, making specificity a key validation parameter.
-
Mass Spectrometry (LC-MS): Offers superior specificity and sensitivity. In negative electrospray ionization (ESI) mode, the molecule will readily deprotonate to form the [M-H]⁻ ion, providing a highly selective detection method.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC analysis of a carboxylic acid is problematic due to its low volatility and high polarity, which lead to poor peak shape and irreversible adsorption on the column. Therefore, chemical derivatization is mandatory.[12][13]
-
Causality of Method Design: The goal of derivatization is to convert the polar carboxylic acid group into a non-polar, volatile, and thermally stable ester. Silylation is a common and effective strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton to form a trimethylsilyl (TMS) ester, which is ideal for GC analysis.[13]
-
Detection (MS): Mass spectrometry is the detector of choice for GC. Electron Ionization (EI) produces a characteristic and reproducible fragmentation pattern, which acts as a "fingerprint" for confident identification and quantification.[14][15]
Cross-Validation Framework: Ensuring Methodological Equivalence
Cross-validation is performed to assess the inter-method equivalency. It ensures that a change in analytical method does not impact the data's integrity. The workflow below outlines the essential steps.
Caption: A typical workflow for the cross-validation of two analytical methods.
Comparative Performance Data
The following table summarizes the expected performance characteristics for the two methods. These values are representative and must be confirmed during formal validation studies.
| Validation Parameter | HPLC-UV/MS | GC-MS (with Derivatization) | Rationale / Senior Scientist Insights |
| Specificity | Moderate (UV), High (MS) | Very High | GC-MS offers superior specificity due to both chromatographic separation and mass fragmentation patterns. HPLC-UV relies solely on retention time and is more susceptible to co-eluting impurities.[16] |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Both methods can be highly accurate. The GC-MS accuracy is dependent on the consistency and completeness of the derivatization reaction. |
| Precision (%RSD) | < 2% | < 3% | HPLC methods often exhibit slightly better precision as they avoid the extra variability introduced by a chemical derivatization step. |
| Limit of Quantitation (LOQ) | Low ng/mL (MS), High ng/mL (UV) | Low ng/mL | Both MS-based methods offer excellent sensitivity. The derivatization step in GC can sometimes concentrate the sample, potentially improving the LOQ. |
| Linearity (r²) | > 0.998 | > 0.998 | Both techniques are expected to show excellent linearity over a defined range. |
| Sample Preparation | Simple (Dilute and Shoot) | Moderate (Evaporation & Derivatization) | HPLC offers a significant advantage in throughput and simplicity. GC-MS requires a multi-step, often manual, sample preparation process. |
| Robustness | High | Moderate | The GC-MS method's robustness is linked to the derivatization step, which can be sensitive to moisture and reagent quality. |
Experimental Protocols: A Self-Validating System
Every protocol must be designed as a self-validating system, incorporating checks to ensure it is performing as expected.
Protocol 1: HPLC-UV/MS Analysis
1. Objective: To quantify this compound using reverse-phase HPLC with UV and MS detection.
2. Materials:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Standard: Certified reference material of this compound
3. Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Gradient: 5% B to 40% B over 5 minutes, hold for 1 min, return to initial conditions.
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
UV Detection: 210 nm
-
MS Detection: ESI Negative Mode, Scan m/z 50-200, or Selected Ion Monitoring (SIM) of m/z 115.04 ([M-H]⁻).
4. System Suitability Test (SST):
-
Before analysis, inject a standard solution five times.
-
Acceptance Criteria: %RSD for peak area and retention time must be < 2.0%. This confirms the system is ready for analysis.
5. Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to achieve a concentration within the calibrated range.
-
Vortex to mix and filter through a 0.22 µm syringe filter before injection.
Protocol 2: GC-MS Analysis with Silylation
1. Objective: To quantify this compound using GC-MS following silylation.
2. Materials:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane)
-
Solvent: Pyridine (reaction catalyst and solvent)
-
Standard: Certified reference material of this compound
3. Sample Preparation & Derivatization:
-
Pipette 100 µL of sample (in a volatile organic solvent like ethyl acetate) into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. The removal of all water is critical for successful silylation.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
-
Injector: 250°C, Splitless mode
-
Oven Program: Start at 60°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 2 min.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV
-
MS Mode: Scan m/z 40-400 or SIM of characteristic ions (e.g., m/z 117 for the [M-CH3-CO2]⁺ fragment and the molecular ion of the TMS derivative).
5. System Suitability Test (SST):
-
Inject a derivatized standard.
-
Acceptance Criteria: Peak shape (asymmetry) should be between 0.9 and 1.5. This ensures the derivatization was successful and the GC system is not reactive.
Validation Parameters: A Visual Guide
The success of a cross-validation study hinges on comparing the right performance characteristics, as defined by ICH guidelines.[7][8]
Caption: Key parameters for analytical method validation according to ICH guidelines.
Conclusion and Authoritative Recommendation
Cross-validation is an indispensable exercise in robust analytical science. For this compound, both HPLC-MS and GC-MS are powerful and reliable techniques, but they serve different strategic purposes.
-
Recommendation for High-Throughput Analysis: For routine testing, process monitoring, or screening applications where speed and simplicity are paramount, the HPLC-MS method is superior . Its "dilute and shoot" sample preparation protocol minimizes analytical time and potential sources of error.
-
Recommendation for Confirmatory Analysis: For structural confirmation, impurity identification, or in cases where the highest degree of specificity is required (e.g., reference standard characterization), the GC-MS method is the authoritative choice . The reproducible fragmentation patterns generated by Electron Ionization provide an unmatched level of confidence in the analyte's identity.
Ultimately, the two methods are complementary. By demonstrating their equivalence through a rigorous cross-validation study, a laboratory gains the flexibility to use either method interchangeably, confident in the knowledge that the data generated is consistent, reliable, and scientifically sound. This adherence to the principles of method lifecycle management is the hallmark of a trustworthy and authoritative analytical laboratory.[7]
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures (March 06 2024) Source: U.S. Food and Drug Administration URL: [Link]
-
Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: U.S. Food and Drug Administration URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration URL: [Link]
-
Title: 2,2-Dimethylpropanoic acid Source: SIELC Technologies URL: [Link]
-
Title: Separation of 2,2-Dimethylpropanoic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: 2,2-Dimethylpropanoic acid, oct-3-en-2-yl ester Source: Cheméo URL: [Link]
-
Title: Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry Source: The Royal Society of Chemistry URL: [Link]
-
Title: ANALYTICAL METHOD SUMMARIES Source: Eurofins URL: [Link]
-
Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: HPLC Method for Flavourings Source: Food and Agriculture Organization of the United Nations URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
- Title: Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine Source: Google Patents URL
-
Title: 2,2-Dimethyl-3-oxobutanoic acid 2,2-dimethylpropyl ester - Optional[13C NMR] Source: SpectraBase URL: [Link]
-
Title: Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid Source: Mansoura University URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS Source: Shimadzu Corporation URL: [Link]
-
Title: proton NMR spectrum of 2-methylpropanoic acid Source: Doc Brown's Chemistry URL: [Link]
-
Title: Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight metabolites Source: ChemRxiv URL: [Link]
-
Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: National Library of Medicine URL: [Link]
-
Title: An Alternate and Simplified GC–MS Approach for Characterization of Volatile Fatty Acids (VFAs) in Liquid Anaerobic Digestate Samples Source: MDPI URL: [Link]
-
Title: GC–MS analysis and antimicrobial activity of various solvent extracts from Simarouba glauca leaves Source: Journal of Pharmacognosy and Phytochemistry URL: [Link]
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Cost-benefit analysis of different synthesis methods for 2,2-dimethyl-3-oxopropanoic acid
Strategic Overview
2,2-Dimethyl-3-oxopropanoic acid (and its alkyl esters, such as methyl 2,2-dimethyl-3-oxopropanoate) is a critical gem-dimethyl building block in medicinal chemistry. It serves as a pivotal intermediate for the synthesis of heterocyclic scaffolds, including pyrimidines and pantothenic acid derivatives (Vitamin B5).
The Stability Paradox: While the free acid (CAS: 68243-82-3) exists, it is prone to decarboxylation and polymerization. In practical drug development and industrial scaling, the methyl or ethyl ester is the preferred stable intermediate. Consequently, this guide focuses on the synthesis of the ester, with a final module on controlled hydrolysis to the free acid.
We compare the two dominant methodologies:
-
The Classical Carbanion Route: Cross-Claisen Condensation.
-
The Oxidative Upgrading Route: TEMPO-mediated oxidation of Hydroxypivalates.
Comparative Analysis: Cost, Yield, and Scalability
The choice between condensation and oxidation depends heavily on your facility's capabilities (anhydrous vs. aqueous) and raw material supply chain.
| Metric | Method A: Cross-Claisen Condensation | Method B: TEMPO Oxidation |
| Primary Precursors | Isobutyrate Ester + Formate Ester | Methyl Hydroxypivalate (HPA Ester) |
| Reaction Type | C-C Bond Formation (Anhydrous) | Functional Group Transformation (Biphasic) |
| Yield (Typical) | 85 – 95% | 88 – 96% |
| Atom Economy | Moderate (Loss of alkoxide) | High ( oxidant efficiency depends on co-oxidant) |
| Raw Material Cost | Low (Commodity chemicals) | Medium (HPA esters are value-added intermediates) |
| Safety Profile | High Risk (H₂ gas, pyrophoric bases like NaH) | Low Risk (Aqueous bleach, mild temp) |
| Scalability | Linear, but requires specialized cooling/venting | Excellent, batch or continuous flow compatible |
| Key Impurity | Self-condensation products (β-keto esters) | Over-oxidation products (Dicarboxylic acid) |
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence between the two methods.
Figure 1: Mechanistic pathways for the synthesis of this compound derivatives. Method A utilizes carbanion chemistry, while Method B utilizes oxidative transformation.
Detailed Experimental Protocols
Method A: Cross-Claisen Condensation (The "Workhorse" Route)
Best for: Lab-scale synthesis where raw material cost is the primary driver and anhydrous conditions are easily maintained.
Mechanism: Deprotonation of isobutyrate generates a hindered enolate, which attacks the highly reactive formyl group of ethyl formate.
Protocol:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet.
-
Base Suspension: Add Sodium Hydride (NaH) (60% dispersion in oil, 1.1 eq) to the flask. Wash twice with anhydrous hexanes to remove oil if high purity is required. Resuspend in anhydrous THF or Diethyl Ether (0.5 M concentration relative to substrate).
-
Industrial Alternative: Use Sodium Methoxide (NaOMe) powder to avoid H₂ evolution, though yields may slightly decrease due to reversibility.
-
-
Initiation: Cool the suspension to 0°C. Add a catalytic amount of ethanol (0.1 mL) to initiate H₂ evolution.
-
Addition: Mix Methyl Isobutyrate (1.0 eq) and Methyl Formate (1.5 eq, excess drives equilibrium) in a separate flask. Add this mixture dropwise to the NaH suspension over 1 hour.
-
Observation: Vigorous H₂ evolution will occur. The solution will turn yellow/orange.
-
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Quench: Cool to 0°C. Carefully quench with Glacial Acetic Acid or dilute HCl until pH ~6. Caution: Exothermic.
-
Workup: Extract with diethyl ether (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Distillation under reduced pressure (boiling point approx. 60-65°C at 10 mmHg).
Critical Control Point: The quality of the alkoxide/hydride is paramount. Old base leads to incomplete enolization and self-condensation of the isobutyrate (creating β-keto esters).
Method B: TEMPO-Mediated Oxidation (The "Green" Route)
Best for: Process chemistry and scale-up where safety, selectivity, and mild conditions are prioritized. Requires Methyl Hydroxypivalate (often a byproduct of neopentyl glycol production).
Mechanism: Anelli Oxidation.[1] The oxoammonium species of TEMPO oxidizes the primary alcohol to the aldehyde and is regenerated by bleach (NaOCl).
Protocol:
-
Setup: In a jacketed reactor maintained at 0°C, dissolve Methyl Hydroxypivalate (1.0 eq) in Dichloromethane (DCM) and water (1:1 ratio).
-
Green Solvent: Acetone/Water can be used but requires careful pH control.
-
-
Catalyst Charge: Add TEMPO (0.01 eq, 1 mol%) and KBr (0.1 eq). Stir vigorously to ensure phase transfer.
-
Oxidant Addition: Slowly add aqueous NaOCl (Bleach) (1.1 eq, buffered to pH 9.5 with NaHCO₃) over 30 minutes.
-
Temperature Control: Internal temperature must remain < 5°C to prevent over-oxidation to the dicarboxylic acid.
-
-
Monitoring: Monitor by TLC or GC. The reaction is typically complete within 30–60 minutes.
-
Quench: Quench with aqueous Sodium Thiosulfate to destroy excess bleach.
-
Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with brine and dry.
-
Purification: The product is often pure enough (>95%) for subsequent steps. If needed, flash chromatography (Hexane/EtOAc) or distillation is performed.
Critical Control Point: pH control is vital. At pH < 8, the reaction slows; at pH > 10, ester hydrolysis competes. Using a bicarbonate buffer is non-negotiable.
Method C: Hydrolysis to the Free Acid
Context: If the specific application requires This compound (not the ester), hydrolysis must be performed immediately before use.
Protocol:
-
Dissolve the ester (from Method A or B) in THF/Water (4:1).
-
Add LiOH (1.05 eq) at 0°C. Stir for 1–2 hours.
-
Carefully acidify with 1M HCl to pH 3–4 at 0°C.
-
Extract immediately with Ethyl Acetate.
-
Do not concentrate to dryness with heat. Use the solution directly or concentrate at < 20°C.
Decision Matrix
Use the following logic flow to select the optimal synthesis route for your project.
Figure 2: Decision matrix for selecting the synthesis route based on precursor availability and facility constraints.
References
-
BenchChem Technical Support. (2025).[2] Methyl 2,2-dimethyl-3-oxopropanoate: Application Notes and Protocols. BenchChem.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18597476, this compound. PubChem.[3][4][5]
-
Organic Chemistry Portal. (2014). TEMPO-Mediated Oxidation of Alcohols. Organic Chemistry Portal.
- Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development.
-
Organic Syntheses. (Various). General procedures for Claisen Condensations.
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2,2-dimethyl-3-oxoPropanoic Acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2,2-dimethyl-3-oxoPropanoic acid. Our focus is to deliver field-proven insights and scientifically sound procedures to ensure your safety and experimental integrity.
Core Principles of Protection
When handling this compound, the primary objective is to prevent contact with the skin, eyes, and respiratory tract. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed, considering the quantity of the substance, its concentration, and the potential for aerosol generation.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields | Nitrile or butyl rubber gloves (double-gloving recommended) | Laboratory coat | Work in a chemical fume hood or well-ventilated area |
| Conducting reactions | Chemical safety goggles | Nitrile or butyl rubber gloves (double-gloving recommended) | Laboratory coat | Work in a chemical fume hood |
| Transferring and pouring | Chemical safety goggles and a face shield | Nitrile or butyl rubber gloves (double-gloving recommended) | Chemical-resistant apron over a laboratory coat | Work in a chemical fume hood |
| Spill cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges |
Eye and Face Protection
Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: For low-risk activities such as handling sealed containers.
-
Chemical Safety Goggles: Essential for any task where there is a risk of splashes or aerosols. They provide a complete seal around the eyes.
-
Face Shields: Should be used in conjunction with chemical safety goggles when handling larger quantities or during procedures with a high splash potential.[2]
Hand Protection: The Critical Barrier
Choosing the correct gloves is critical to preventing skin contact and irritation.
-
Nitrile Gloves: Offer good resistance to a range of weak acids and are a suitable choice for incidental contact.[1][3][4][5]
-
Butyl Rubber Gloves: Provide superior protection against a broader array of chemicals, including many organic acids, and are recommended for prolonged handling or when dealing with higher concentrations.[2][6]
Best Practice: Double-gloving with nitrile or butyl rubber gloves provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for any signs of degradation or punctures before use.
Body Protection
A standard laboratory coat is the minimum requirement to protect against minor spills and contamination of personal clothing. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. In the event of a large spill, a full chemical-resistant suit may be necessary.
Respiratory Protection
Due to the potential for respiratory irritation, all work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of significant aerosol generation, an air-purifying respirator with organic vapor cartridges should be used.[2] A proper fit test is essential to ensure the effectiveness of any respirator.
Experimental Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow based on experimental risk factors.
Operational and Disposal Plans
A proactive approach to handling and disposal is essential for a safe laboratory environment.
Safe Handling and Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as bases and oxidizing agents.[7][8][9] The storage cabinet should be clearly labeled as "Corrosive."[7][10] Use secondary containment, such as a tray, to contain any potential leaks.[10][11]
-
Handling: Always handle this chemical within a chemical fume hood to minimize inhalation exposure.[11] Use appropriate dispensing tools to avoid spills. Keep containers tightly closed when not in use.[10]
Emergency Procedures: Spill Cleanup
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the Spill: For small spills, use an acid neutralizer (such as sodium bicarbonate) or a commercial spill kit.[12] For larger spills, contain the spill with absorbent pads.[13]
-
Neutralize and Absorb: Apply the neutralizer from the outside of the spill inwards to avoid splashing.[14] Once neutralized, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[13][15]
-
Decontaminate: Clean the spill area with soap and water.[13]
-
Waste Disposal: The collected spill debris must be disposed of as hazardous waste.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, compatible container.[16][17][18] High-density polyethylene (HDPE) containers are a suitable option.[16]
-
Segregation: Do not mix carboxylic acid waste with other incompatible waste streams, particularly bases.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any associated hazards.[18]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[16]
By adhering to these rigorous safety protocols, you can confidently and safely handle this compound in your research endeavors, ensuring both personal safety and the integrity of your work.
References
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- University of Pennsylvania.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
